molecular formula C7H6O2 B7760847 4-Hydroxybenzaldehyde CAS No. 65581-83-1

4-Hydroxybenzaldehyde

Cat. No.: B7760847
CAS No.: 65581-83-1
M. Wt: 122.12 g/mol
InChI Key: RGHHSNMVTDWUBI-UHFFFAOYSA-N
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Description

Overview of 4-Hydroxybenzaldehyde (B117250) in Contemporary Chemical and Biological Sciences

This compound (4-HBA), also known as p-hydroxybenzaldehyde, is an organic compound with the chemical formula C₇H₆O₂. wikipedia.orgchemicalbook.com It is one of three isomers of hydroxybenzaldehyde and consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group and a formyl (-CHO) group at the para position. wikipedia.orgchemicalbook.com This structural arrangement imparts a unique reactivity profile, making it a significant molecule in both chemical and biological sciences. chemicalbook.com It appears as a white to light yellow crystalline powder with a characteristic almond-like scent. chemicalbook.comlongchangextracts.com

In contemporary science, this compound is recognized for its versatility. It serves as a crucial intermediate in the synthesis of a wide array of chemicals and pharmaceuticals. chemicalbook.com Its applications span numerous industries, including pharmaceuticals, polymers, agrochemicals, and fragrances. chemicalbook.comlongchangextracts.com In the pharmaceutical sector, it is a key precursor for manufacturing drugs such as antihypertensive agents and antibiotics. chemicalbook.comlongchangextracts.com Its utility extends to the polymer industry, where it functions as a monomer or cross-linking agent in the production of high-performance phenolic resins and other polymers, enhancing their thermal and mechanical properties. chemicalbook.comlongchangextracts.com

Furthermore, 4-HBA is utilized in the synthesis of agrochemicals like herbicides and insecticides. chemicalbook.com In analytical chemistry, its ability to form Schiff bases with primary amines makes it a useful reagent for the detection and quantification of certain compounds. chemicalbook.comlongchangextracts.com Biologically, research has highlighted its potential antioxidant properties and its role in studying enzyme inhibition, which is vital for drug development. sinocurechem.com Recent studies have also explored its effects on promoting wound healing by activating signaling pathways in keratinocytes. chemicalbook.comnih.gov

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₆O₂ wikipedia.orglongchangextracts.com
Molar Mass122.12 g/mol wikipedia.orglongchangextracts.com
AppearanceYellow to tan powder / White to light yellow crystalline powder wikipedia.orgchemicalbook.com
Melting Point115-118 °C longchangextracts.com
Boiling Point310 to 311 °C wikipedia.org
Solubility in Water12.9 g/L wikipedia.org
Acidity (pKa)7.61 (at 25 °C) wikipedia.org

Significance in Natural Product Chemistry and Applied Organic Synthesis Research

This compound holds considerable significance in the fields of natural product chemistry and applied organic synthesis. It is a naturally occurring compound found in various plants, most notably in orchids such as Gastrodia elata and Galeola faberi, as well as in vanilla orchids. wikipedia.orgchemicalbook.com It is also found in foods like oats, beer, and vinegar. foodb.ca Its presence in Gastrodia elata, a plant used in traditional Chinese medicine, has spurred research into its biological activities. chemicalbook.com

In applied organic synthesis, this compound is a valuable and versatile building block. sinocurechem.com Its dual functional groups—a reactive aldehyde and a phenolic hydroxyl group—allow for a wide range of chemical transformations. chemicalbook.com This makes it an essential precursor for constructing more complex molecules. sinocurechem.com Key reactions involving 4-HBA include:

Oxidation: The aldehyde group can be oxidized to form p-hydroxybenzoic acid, another important industrial chemical. chemicalbook.com

Reduction: The aldehyde can be reduced to form p-hydroxybenzyl alcohol. chemicalbook.com

Condensation Reactions: It readily undergoes condensation with amines to form Schiff bases and with compounds containing active methylene (B1212753) groups, such as in the aldol (B89426) condensation with acetone (B3395972) to produce 4-hydroxybenzylideneacetone. chemicalbook.commdpi.com

Cross-Coupling Reactions: It participates in important carbon-carbon bond-forming reactions like the Suzuki and Heck couplings. sinocurechem.com

Derivatization: The hydroxyl group can be methylated to produce 4-methoxybenzaldehyde (B44291) (anisaldehyde), a common fragrance and flavoring agent. sinocurechem.comchemicalbook.com

This reactivity makes 4-HBA a key intermediate in the synthesis of pharmaceuticals, including 4-hydroxyphenylglycine (a precursor to certain antibiotics), as well as fragrances, liquid crystals, and dyes. wikipedia.orglongchangextracts.comchemicalbook.com

Table 2: Natural Sources of this compound

Source TypeSpecific ExamplesSource
OrchidsGastrodia elata, Galeola faberi, Vanilla orchids wikipedia.org
Other PlantsCarrots (Daucus carota), Dendrocalamus asper (bamboo shoots), Spiranthes vernalis wikipedia.orgwisdomlib.orgnih.gov
Foods & BeveragesVinegar, Oats (Avena sativa), Beer foodb.ca

Evolution of Research Perspectives on this compound

Research perspectives on this compound have evolved significantly over time. Initially, the focus was primarily on its synthesis and its role as a chemical intermediate. Early synthetic methods included the Reimer-Tiemann reaction and the Gattermann reaction, which start from phenol (B47542). While foundational, these methods often suffered from low yields and the formation of isomers that were difficult to separate. sciencemadness.org

Over the decades, research has led to the development of more efficient and selective synthetic routes. Industrial production has often favored processes starting from p-cresol (B1678582) or p-nitrotoluene. chemicalbook.com The catalytic oxidation of p-cresol, in particular, was heavily researched and industrialized in the latter half of the 20th century by countries like Japan, the United States, and Germany. chemicalbook.comgoogle.com More recent innovations include methods involving the selective oxidation and subsequent decarboxylation of mixed phenolic compounds, offering improved pathways to the pure product. google.comwipo.int

In recent years, the research focus has broadened beyond synthesis to include the compound's intrinsic biological and material properties. The discovery of 4-HBA as a major active component in medicinal plants like Gastrodia elata prompted investigations into its pharmacological effects. chemicalbook.comnih.gov This has led to studies demonstrating its antioxidant activity, its potential in neuromodulation, and its ability to accelerate wound healing. sinocurechem.comchemicalbook.comnih.gov Furthermore, there is growing interest in its application in modern materials science, such as in the creation of polymers with specific electro-optical properties and as a building block for functional materials like chelating resins for environmental remediation. orientjchem.orgresearchgate.net The development of biotechnological production methods using engineered microorganisms like Corynebacterium glutamicum represents the latest frontier, aiming for more sustainable and environmentally friendly synthesis. researchgate.net

Table 3: Overview of Synthetic Methods for this compound

Starting MaterialReaction Name/TypeDescriptionSource
PhenolReimer-Tiemann ReactionReaction of phenol with chloroform (B151607) in a basic solution. Often produces isomeric byproducts. wikipedia.orgsciencemadness.org
p-CresolCatalytic OxidationDirect oxidation of p-cresol using air or oxygen with a catalyst. A common industrial method. chemicalbook.comgoogle.com
p-NitrotolueneOxidation-ReductionSimultaneous oxidation and reduction with sodium polysulfide to yield the product. chemicalbook.com
p-AminobenzaldehydeDiazotization and HydrolysisConversion of the amino group to a diazonium salt, followed by hydrolysis to the hydroxyl group. chemicalbook.com
Phenolic MixturesSelective Oxidation & DecarboxylationA multi-step process involving selective oxidation of ortho-substituents followed by decarboxylation. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxybenzaldehyde
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InChI

InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H
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InChI Key

RGHHSNMVTDWUBI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C=O)O
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Molecular Formula

C7H6O2
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Related CAS

65581-83-1
Record name Benzaldehyde, 4-hydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID8059552
Record name p-Hydroxybenzaldehyde
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Molecular Weight

122.12 g/mol
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Physical Description

Solid; Sublimes at atmospheric pressure without decomposition; [Merck Index] Light brown crystalline solid; [Aldrich MSDS], Solid, Beige powder; vanillic/nutty odour
Record name p-Hydroxybenzaldehyde
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Boiling Point

310.00 to 311.00 °C. @ 760.00 mm Hg
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Solubility

8.45 mg/mL at 25 °C, slightly soluble in water; soluble in organic solvents, freely soluble (in ethanol)
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CAS No.

123-08-0, 201595-48-4
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Record name 4-HYDROXYBENZALDEHYDE
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Melting Point

117 °C
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Synthetic Strategies and Methodologies for 4 Hydroxybenzaldehyde and Its Derivatives

Classical and Industrial Synthetic Pathways for 4-Hydroxybenzaldehyde (B117250)

The industrial production of this compound primarily relies on the selective oxidation of readily available aromatic compounds. These methods have been refined over decades to maximize yield and efficiency.

Catalytic Oxidation Methods of p-Cresol (B1678582) Derivatives

A dominant industrial method for synthesizing this compound is the direct catalytic oxidation of p-cresol, using air or molecular oxygen as the oxidant. organic-chemistry.orgmdpi.com This process is advantageous due to the low cost of p-cresol and the use of environmentally benign oxidants. The reaction is typically performed in the presence of a base, such as sodium hydroxide (B78521), and a transition metal catalyst. mdpi.comchemicalbook.com

Cobalt-based catalysts are widely researched and utilized for this transformation. mdpi.comresearchgate.net Liquid-phase oxidation of p-cresol using an insoluble cobalt oxide (Co₃O₄) catalyst under elevated air pressure can achieve a selectivity for this compound as high as 95% with nearly complete conversion of p-cresol. researchgate.netmdpi.com The selectivity can be finely tuned by manipulating the concentrations of p-cresol, sodium hydroxide, catalyst, and the partial pressure of oxygen to minimize byproduct formation. researchgate.netmdpi.comgoogleapis.com Other cobalt catalysts, such as cobalt chloride and cobalt-saponite, have also demonstrated high activity, yielding this compound in the range of 70-80% selectivity. researchgate.netgoogleapis.com

Recent research has also explored other catalytic systems. For instance, a heterogeneous CuMn-oxide supported on carbon has been shown to achieve a 99% conversion of p-cresol with 96% selectivity to this compound. google.com Furthermore, modifying a cobalt pyrophosphate catalyst with polyvinylidene fluoride (B91410) (PVDF) was found to enhance its catalytic performance, achieving a 94.2% conversion of p-cresol and 94.4% selectivity for the desired product. nih.govrasayanjournal.co.in

Table 1: Catalytic Systems for p-Cresol Oxidation to this compound

Catalyst SystemOxidantBase/SolventConversion of p-Cresol (%)Selectivity for this compound (%)Reference(s)
Cobalt Oxide (Co₃O₄)AirNaOH~100%95% researchgate.netmdpi.com
Cobalt Chloride (CoCl₂)O₂NaOH / Methanol (B129727)90%59-80% researchgate.netgoogle.com
13% Co-SaponiteAirn-Propanol92%92% googleapis.com
PVDF modified Cobalt PyrophosphateO₂NaOH94.2%94.4% nih.govrasayanjournal.co.in
CuMn-Oxide/CarbonO₂NaOH / Methanol99%96% google.com
Cobalt (II) ChlorideO₂NaOH / Methanol82%72% chemicalbook.comchemicalbook.com

Oxidation-Reduction Processes of p-Nitrotoluene

An alternative industrial route involves a multi-step process starting from p-nitrotoluene. organic-chemistry.orgtaylorandfrancis.comnih.gov This method utilizes a synchronous oxidation and reduction reaction where p-nitrotoluene is treated with sodium polysulfide. organic-chemistry.orgtaylorandfrancis.com The reaction, typically carried out in an ethanol (B145695) solvent, produces p-aminobenzaldehyde as a key intermediate. organic-chemistry.org This step has reported conversion and yield rates exceeding 90%. organic-chemistry.org

The p-aminobenzaldehyde intermediate is then converted to the final product through diazotization followed by hydrolysis. taylorandfrancis.com The p-aminobenzaldehyde is treated with a nitrite (B80452) salt in an acidic medium to form a diazonium salt, which is subsequently hydrolyzed at elevated temperatures to yield this compound. organic-chemistry.orgtaylorandfrancis.com This entire process, from p-nitrotoluene to the final product, is highly efficient, with yields reported to be over 90%. organic-chemistry.org

Table 2: Key Steps in the Synthesis of this compound from p-Nitrotoluene

StepReactantsKey ReagentsProductReference(s)
1. Oxidation-Reductionp-NitrotolueneSodium Polysulfide, Ethanolp-Aminobenzaldehyde organic-chemistry.orgtaylorandfrancis.com
2. Diazotizationp-AminobenzaldehydeSodium Nitrite, Sulfuric Acidp-Aminobenzaldehyde Diazonium Salt organic-chemistry.orgtaylorandfrancis.com
3. Hydrolysisp-Aminobenzaldehyde Diazonium SaltWater, HeatThis compound organic-chemistry.orgtaylorandfrancis.com

Selective Oxidation of Substituted Phenolic Compounds with Position-Specific Functional Groups

Beyond the primary industrial routes, this compound can be synthesized from other phenolic precursors. The classical Reimer-Tiemann reaction, which involves treating phenol (B47542) with chloroform (B151607) in a basic solution, produces both 2-hydroxybenzaldehyde (salicylaldehyde) and this compound. A significant challenge of this method is the separation of the isomers, although the volatility of salicylaldehyde (B1680747) with steam allows for its removal.

Electrochemical methods offer another approach. The oxidation of phenol can lead to the formation of catechol and hydroquinone (B1673460), which are isomers of benzenediol. More advanced processes have been developed to improve selectivity. One such process starts with a mixture of phenolic compounds that already possess formyl and/or hydroxymethyl groups at the ortho (2) and para (4) positions. The method involves selectively oxidizing the group at the 2-position to a carboxylic acid, followed by a decarboxylation step to remove it, yielding the desired this compound. nih.gov This strategy is particularly useful for preparing derivatives like vanillin (B372448) from corresponding substituted phenols. nih.gov

Synthesis of Key this compound Derivatives

This compound serves as a versatile building block for the synthesis of more complex molecules with specific applications in materials science and life sciences.

Generation of Aldehyde Methacrylates for Polymer Science Applications

For applications in polymer science, particularly in dentistry, this compound can be converted into aldehyde methacrylates. These specialized monomers are synthesized by reacting this compound with 2-bromoethyl methacrylate. The resulting products are crystalline monomers with low melting points. A key advantage is that these monomers can be mixed in various proportions to create liquid blends with workable viscosities suitable for polymerization. These aldehyde methacrylates, and the polymers derived from them, are evaluated as potential adhesion-promoting agents for protein-rich substrates like dentin.

Formation of Benzopyrans for Pharmaceutical and Cosmetic Research

Benzopyrans, also known as chromenes, are a class of compounds with wide-ranging applications in the pharmaceutical and cosmetic industries, and this compound is a known precursor for their synthesis. The formation of the benzopyran scaffold often involves the reaction of a phenol with a suitable three-carbon component. This compound can be utilized in multi-step syntheses to build this heterocyclic system.

A common strategy involves the Claisen-Schmidt condensation of this compound with a ketone, such as 4-hydroxyacetophenone, to form a chalcone (B49325). chemicalbook.com Chalcones are key intermediates in the biosynthesis and chemical synthesis of flavonoids and their isomers, which include benzopyran structures. Subsequent intramolecular cyclization and rearrangement reactions of the chalcone intermediate, often under acidic or basic conditions, can lead to the formation of the benzopyran ring system. This pathway highlights the utility of this compound as a starting material for generating complex heterocyclic structures of significant biological and commercial interest.

Preparation of Liquid Crystalline Compounds

This compound serves as a crucial starting material for the synthesis of various thermotropic liquid crystals, which exhibit mesomorphic properties dependent on temperature. The molecular structure of these compounds, often featuring a rigid core and flexible terminal chains, is key to their liquid crystalline behavior.

A common strategy involves converting this compound into Schiff base derivatives. For instance, a homologous series of aromatic esters, 4-n-alkanoyloxybenzylidene-4'-bromoanilines (nABBA), has been synthesized. waset.orgresearchgate.net These compounds consist of two 1,4-disubstituted phenyl cores linked by a Schiff base central linkage (-CH=N-). waset.org The synthesis involves the reaction of this compound with an appropriate aniline (B41778), followed by esterification. The length of the terminal alkanoyloxy chain (CnH2n-1COO-) is varied to tune the mesomorphic properties. waset.orgresearchgate.net The molecular structures are typically confirmed using spectroscopic methods like IR, NMR, and mass spectrometry, while their liquid-crystalline properties are studied using differential scanning calorimetry (DSC) and polarizing optical microscopy (POM). waset.orgresearchgate.netresearchgate.net

Another approach is the synthesis of novel 4-(4′-alkoxybiphenyl-4-carboxy)benzaldehydes. These are prepared via an Einhorn reaction, using this compound and p-alkoxybiphenylyl carbonyl chloride as the raw materials. researchgate.net All resulting compounds have been found to enter a liquid crystal phase above their melting temperatures. researchgate.net Similarly, bent-shaped liquid crystal molecules can be synthesized starting from precursors like 5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione, which are then reacted with derivatives of 4-hydroxybenzonitrile. ajchem-a.com A compound with a terminal cyano group derived from this process exhibited a nematic phase upon heating. ajchem-a.com

Production of 4-Alkoxybenzaldehydes via Alkylation Reactions

4-Alkoxybenzaldehydes are important intermediates in organic synthesis, and they are commonly prepared through the alkylation of the hydroxyl group of this compound. This etherification reaction involves treating this compound with an alkylating agent in the presence of a base.

A straightforward example is the reaction of this compound with a benzyl (B1604629) bromide. This synthesis has been reported to be efficient, yielding a product of sufficient purity to be used as an intermediate for subsequent reactions without needing further purification. chemspider.com The base facilitates the deprotonation of the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the alkyl halide in a Williamson ether synthesis.

The general scheme for this alkylation is as follows:

Step 1: Deprotonation: The phenolic proton of this compound is removed by a base (e.g., KOH, NaH) to form a sodium or potassium phenoxide.

Step 2: Nucleophilic Substitution: The phenoxide ion acts as a nucleophile, attacking an alkyl halide (e.g., ethyl iodide, benzyl bromide) to displace the halide and form the corresponding 4-alkoxybenzaldehyde.

This methodology is versatile and allows for the introduction of various alkyl or arylalkyl groups onto the phenolic oxygen of this compound.

Synthesis of Vanillin and Ethylvanillin from this compound Precursors

This compound is a key precursor in the industrial synthesis of vanillin (3-methoxy-4-hydroxybenzaldehyde) and ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde), two widely used flavoring agents. acs.orgsphinxsai.comgoogle.com A common and efficient laboratory-scale synthesis proceeds in a two-step sequence involving electrophilic aromatic substitution followed by a copper-catalyzed nucleophilic substitution. udel.eduacs.orgresearchgate.net

The process can be summarized as follows:

Bromination: this compound is first brominated to produce 3-bromo-4-hydroxybenzaldehyde (B1265673). udel.eduacs.org This reaction is a classic example of electrophilic aromatic substitution, where the hydroxyl group directs the incoming bromine atom to the ortho position. udel.edu The reaction is typically carried out for a very short duration (e.g., 30 seconds) because the initial monobromo product can easily disproportionate into the starting material and 3,5-dibromo-4-hydroxybenzaldehyde. acs.orgresearchgate.net

Methoxylation/Ethoxylation: The bromine atom in 3-bromo-4-hydroxybenzaldehyde is then replaced with a methoxy (B1213986) (-OCH₃) or ethoxy (-OCH₂CH₃) group. udel.eduresearchgate.net This is achieved through a copper-catalyzed coupling reaction with sodium methoxide (B1231860) (for vanillin) or sodium ethoxide (for ethylvanillin). acs.orgsigmaaldrich.comsigmaaldrich.comchemicalbook.com The pathway likely involves oxidative addition of the aryl bromide to a copper(I) species, followed by reductive elimination to form the final product. acs.org

StepReactantsProductKey ConditionsReference
1. BrominationThis compound, Bromine (Br₂)3-Bromo-4-hydroxybenzaldehydeMethanol/Chloroform, 0-5°C udel.educhemicalbook.com
2. Ethoxylation3-Bromo-4-hydroxybenzaldehyde, Sodium EthoxideEthylvanillinCopper catalyst, 110-120°C chemicalbook.com
2. Methoxylation3-Bromo-4-hydroxybenzaldehyde, Sodium MethoxideVanillinCopper bromide (CuBr) catalyst udel.eduacs.org

Formation of Oligo-4-hydroxybenzaldehyde via Oxidative Polycondensation

Oligo-4-hydroxybenzaldehyde (OHBA) can be synthesized from its monomer, this compound (HBA), through an oxidative polycondensation reaction. sigmaaldrich.comresearchgate.net This process involves the use of an oxidizing agent, such as hydrogen peroxide (H₂O₂), in an aqueous alkaline medium. sigmaaldrich.comresearchgate.net

The reaction is typically performed at an elevated temperature, for example, at 85 °C. researchgate.net Under these conditions, the monomer units link together to form an oligomeric chain. The resulting OHBA is a solid material that has been characterized by various analytical techniques, including ¹H NMR, FT-IR, and UV-Vis spectroscopy. researchgate.net

Research findings have reported the synthesis of OHBA with a number average molecular weight (Mn) of 5171 g/mol and a mass average molecular weight (Mw) of 8625 g/mol , resulting in a polydispersity index (PDI) of 1.668. researchgate.net Thermogravimetric analysis (TGA) has shown that OHBA is resistant to thermo-oxidative decomposition, with weight losses of 5% at 171 °C and 50% at 845 °C. researchgate.net This oligo(phenoxy-imine) can then be used in further condensation reactions with various amines to synthesize poly(phenoxy-imine)s. researchgate.net

Synthesis of Schiff Base Derivatives of this compound for Optoelectronic Studies

Schiff bases derived from this compound are of significant interest for their potential applications in optoelectronics. sigmaaldrich.comsigmaaldrich.com These compounds are typically synthesized through a condensation reaction between this compound and a primary amine, often a substituted aniline. sigmaaldrich.comresearchgate.net The reaction forms an imine or azomethine group (-C=N-), which is part of the chromophoric system responsible for the material's optical properties. nih.gov

The synthesis can be carried out using eco-friendly methods, such as ultrasonication, with equimolar amounts of this compound and the aniline dissolved in ethanol. researchgate.net The formation of the Schiff base is confirmed by spectral methods like FT-IR, UV-Vis, and NMR spectroscopy. researchgate.net

Studies have shown that these Schiff base compounds can behave as organic semiconducting materials. researchgate.net For example, derivatives incorporating nitro groups have been found to exhibit notable optical properties, with an energy gap of 3.08 eV, a refractive index of 2.074, and a dielectric constant of 4.303. researchgate.net The electronic and optical properties can be further investigated and corroborated using computational studies, such as those employing Gaussian 16 with Density Functional Theory (DFT) methods. researchgate.net Cholesterol-appended Schiff bases of this compound have also been synthesized and explored as gelators for the selective sensing of metal ions. rsc.org

Synthesis of α-Aminophosphonate Analogues of this compound

A variety of α-aminophosphonate analogues derived from this compound have been synthesized and studied. researchgate.netnih.govtandfonline.com These compounds are structural analogues of α-amino acids and are of interest in medicinal chemistry. researchgate.nettandfonline.com The synthesis often begins with the preparation of Schiff base intermediates from this compound. nih.gov

A general procedure for synthesizing α-aminophosphonates involves a three-component reaction. nih.gov In a typical synthesis, a Schiff base derived from this compound is reacted with a different amine and triphenylphosphite in a solvent like acetonitrile (B52724) (MeCN). nih.gov This leads to the formation of the α-aminophosphonate structure. The synthesized compounds are purified and their chemical structures are elucidated using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and elemental analysis. nih.govtandfonline.com

For example, a new class of α-aminophosphonates was synthesized starting from this compound. researchgate.netnih.gov The process involved creating arylidene derivatives first, which were then converted to the target α-aminophosphonate compounds. researchgate.net

PrecursorReagentsProduct ClassReference
This compoundVarious amines, triphenylphosphiteα-Aminophosphonates nih.gov
This compoundHydrazine hydrate, various aldehydes/ketonesArylidene derivatives researchgate.net
Arylidene derivativesDifferent amines, triphenylphosphiteα-Aminophosphonates nih.gov

Synthesis of Chalcone Derivatives from this compound

Chalcones, which belong to the flavonoid family, are synthesized from this compound through the Claisen-Schmidt condensation reaction. rasayanjournal.co.inrasayanjournal.co.in This reaction involves the base- or acid-catalyzed condensation of this compound with an appropriate acetophenone (B1666503) derivative. rasayanjournal.co.injocpr.com

Various synthetic methodologies have been developed to improve efficiency and environmental friendliness. A solvent-free grinding technique is one such method, where this compound and a substituted acetophenone (e.g., 4-hydroxyacetophenone) are ground together at room temperature, often with a solid base like NaOH. rasayanjournal.co.inrasayanjournal.co.in This method reduces the need for volatile organic solvents and can shorten reaction times. rasayanjournal.co.in For example, the synthesis of 4'-hydroxy-4-hydroxy chalcone by grinding this compound and 4-hydroxyacetophenone for 30 minutes resulted in a 66.67% yield. rasayanjournal.co.in

Another green chemistry approach involves using polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent. rjpbcs.com The reaction of 4-hydroxyacetophenone with substituted benzaldehydes in PEG-400 with a catalytic amount of KOH has been shown to produce chalcones in excellent yields with shorter reaction times. rjpbcs.com

The general reaction scheme involves the formation of an enolate from the acetophenone in the presence of a base, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone characteristic of the chalcone structure. rasayanjournal.co.in

Acetophenone DerivativeSynthesis MethodYieldMelting Point (°C)Reference
4-HydroxyacetophenoneGrinding66.67%85-88 rasayanjournal.co.in
4-MethoxyacetophenoneGrinding-- rasayanjournal.co.in
4-HydroxyacetophenonePEG-400/KOHSignificant190 rjpbcs.com
2,4-DihydroxyacetophenoneSOCl₂/EtOHGood178 jocpr.com

Emerging and Sustainable Synthetic Approaches for this compound and its Derivatives

In the quest for greener and more efficient chemical processes, several innovative strategies for the synthesis of this compound and its derivatives have been explored. These methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents, aligning with the principles of green chemistry.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology to accelerate organic reactions. By utilizing microwave irradiation, this technique often leads to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. The synthesis of various derivatives from this compound has been successfully demonstrated using MAOS.

For instance, the reaction of this compound with andrographolide (B1667393) to create new hydroxybenzylidene-andrographolide analogues has been achieved with high efficiency. magritek.com Under microwave irradiation (300W) for three hours, the synthesis of 3,19-(4-hydroxybenzylidene)andrographolide proceeded to an 86% yield. magritek.com This highlights the capacity of MAOS to facilitate complex molecular constructions efficiently.

Another example is the rapid, acid-catalyzed Claisen-Schmidt condensation of this compound with cyclohexanone. google.com This reaction, conducted under microwave irradiation for just two minutes, produced the corresponding benzylidenecyclohexanone derivative in a notable 81.47% yield. google.com The significant reduction in reaction time from hours to minutes showcases a key advantage of the MAOS approach. google.com Furthermore, MAOS has been applied to the synthesis of novel 4-Hydrazinyl-7H-Pyrrolo[2,3-d] Pyrimidine (HPP) derivatives from substituted benzaldehydes, demonstrating the broad applicability of this technique. sciencemadness.org

Table 1: Examples of Microwave-Assisted Synthesis of this compound Derivatives

Reactant 1 Reactant 2 Product Reaction Time Yield
This compound Andrographolide 3,19-(4-hydroxybenzylidene)andrographolide 3 hours 86% magritek.com
This compound Cyclohexanone 4-((E)-((1E,3'E)-3'-(4-hydroxybenzylidene)-2'-oxo-[1,1'-bi(cyclohexylidene)]-2,5-dienylidene-4-ylidene)methoxy)benzaldehyde 2 minutes 81.47% google.com
Substituted Benzaldehydes 4-Hydrazinyl-7H-Pyrrolo[2,3-d] Pyrimidine (HPP) HPP Derivatives 8 minutes Not specified

Solvent-Free Mechanochemical Synthesis (Grinding Techniques)

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force such as grinding or milling, represents a significant advancement in sustainable synthesis. These solvent-free methods minimize waste and can lead to the formation of novel products that may not be accessible through traditional solution-phase chemistry.

While the direct synthesis of this compound via mechanochemistry is not widely documented, this technique has been applied to catalysts used in reactions involving its derivatives. For example, hydrotalcite-type materials, which are effective catalysts for the aldol condensation of vanillin (3-methoxy-4-hydroxybenzaldehyde), have been prepared using a combined mechanochemical-coprecipitation method. researchgate.net This approach reduces both the synthesis time and waste generated during catalyst preparation. researchgate.net

The principles of mechanochemistry are also evident in solvent-free condensation reactions. Neat (solvent-free) reactions of various aromatic aldehydes with non-volatile amines to form imines have been efficiently carried out, demonstrating the potential of eliminating bulk solvents in reactions involving aldehyde functionalities. organic-chemistry.org These grinding and neat reaction techniques align with the goals of green chemistry by reducing solvent use and improving reaction efficiency.

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic and biocatalytic methods are gaining significant attention as sustainable alternatives to conventional chemical synthesis. These processes, which utilize isolated enzymes or whole microbial cells as catalysts, offer high selectivity and operate under mild conditions, reducing energy consumption and byproduct formation.

A key application in this area is the use of aldolases for carbon-carbon bond formation. Specifically, the enzymatic aldol reaction between this compound and acetone (B3395972) has been investigated for the production of 4-(4-hydroxyphenyl)-but-3-ene-2-one (also known as 4-hydroxybenzylidene acetone), which is the direct precursor to the high-value raspberry ketone flavor compound. nih.govepo.org

Whole-cell biotransformation leverages the entire metabolic machinery of a microorganism, such as Escherichia coli, to perform complex chemical conversions. This approach can be more robust and cost-effective than using isolated enzymes.

The biotransformation of this compound to 4-hydroxybenzylidene acetone has been successfully demonstrated using engineered whole-cell E. coli catalysts. researchgate.net In these systems, the enzyme 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) is overexpressed in an E. coli strain, which then catalyzes the aldol condensation between this compound and acetone. researchgate.netorganic-chemistry.org

Research has shown that this biocatalytic route can be highly efficient. Using whole-cell E. coli BL21 (DE3) as the catalyst, a 92.8% yield of 4-hydroxybenzylidene acetone was achieved from an initial this compound concentration of 120 mM. researchgate.netorganic-chemistry.org To overcome substrate inhibition at higher concentrations, a fed-batch strategy was employed, which increased the final product concentration to 376.4 mM with a yield of 78.4%. researchgate.netorganic-chemistry.org The reusability of the biocatalyst has also been addressed by immobilizing the E. coli cells in κ-carrageenan, with the immobilized cells retaining over 90% of their activity after ten repeated uses. researchgate.net Other bacteria, including Bacillus subtilis and Bacillus cereus, have also been shown to produce significant amounts of 4-hydroxybenzylidene acetone from the same precursors. epo.org

Table 2: Research Findings on Whole-Cell Biotransformation of this compound

Microbial Catalyst Substrate 1 Substrate 2 Product Key Findings
Escherichia coli BL21 (DE3) overexpressing DERA This compound (120 mM) Acetone 4-Hydroxybenzylidene acetone 92.8% yield; 111.35 mM product concentration. researchgate.netorganic-chemistry.org
Escherichia coli BL21 (DE3) overexpressing DERA This compound (480 mM, fed-batch) Acetone 4-Hydroxybenzylidene acetone 78.4% yield; 376.4 mM product concentration. researchgate.netorganic-chemistry.org
Various Bacteria (e.g., B. subtilis, B. cereus) This compound Acetone 4-Hydroxybenzylidene acetone Product concentrations ranging from 15 to 160 mg/L after 21 hours. epo.org

Mechanistic Investigations of Chemical Transformations Involving 4 Hydroxybenzaldehyde

Oxidation Reaction Mechanisms

Oxidation reactions of 4-Hydroxybenzaldehyde (B117250) are pivotal in organic synthesis, leading to the formation of valuable chemical intermediates. The electron-donating nature of the hydroxyl group and the electrophilic character of the carbonyl group in this compound give rise to complex and fascinating reaction mechanisms.

Dakin Oxidation Reaction Mechanisms (Base- and Acid-Catalyzed)

The Dakin oxidation is a classic organic reaction that converts ortho- or para-hydroxybenzaldehydes into the corresponding benzenediols. nih.gov This transformation is typically carried out using hydrogen peroxide in a basic medium, although acid-catalyzed variants also exist. nih.govsphinxsai.com The reaction is mechanistically related to the Baeyer-Villiger oxidation. rsc.org

The initial and often rate-limiting step in the base-catalyzed Dakin oxidation is the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon of this compound. nih.govnitrkl.ac.in In a basic solution, hydrogen peroxide is deprotonated to form the more nucleophilic hydroperoxide anion (HOO⁻). sphinxsai.com This anion then attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. nih.govresearchgate.net

Under acidic conditions, the reaction proceeds through a similar nucleophilic addition, but the carbonyl oxygen is first protonated. nih.gov This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the attack by a neutral hydrogen peroxide molecule to form the tetrahedral intermediate. nih.govtru.ca

Following the formation of the tetrahedral intermediate, a key rearrangement step occurs: a nih.govacs.org-aryl migration. nih.govresearchgate.net In this step, the aryl group (the 4-hydroxyphenyl group) migrates from the carbonyl carbon to the adjacent oxygen atom of the peroxide moiety. This migration is a concerted process where the bond between the carbonyl carbon and the aryl group breaks, and a new bond between the aryl group and the oxygen atom forms. nih.gov This rearrangement is driven by the expulsion of a hydroxide (B78521) ion (in base-catalyzed reactions) or a water molecule (in acid-catalyzed reactions) and results in the formation of a phenyl ester intermediate. nih.govresearchgate.net The migratory aptitude of the aryl group is a critical factor in the success of the Dakin reaction.

The final step of the Dakin oxidation is the hydrolysis of the newly formed phenyl ester intermediate. nih.govrsc.org Under the basic reaction conditions, a hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a second tetrahedral intermediate which subsequently collapses, eliminating a phenoxide ion and forming a carboxylic acid (formic acid in the case of this compound). nih.gov In the final acid-base reaction, the phenoxide ion is protonated to yield the hydroquinone (B1673460) product. nih.gov In acidic media, water acts as the nucleophile to hydrolyze the ester.

Permanganate (B83412) Oxidation Kinetics and Pathways in Acidic Media

The oxidation of this compound by potassium permanganate in an acidic medium presents another important chemical transformation. Kinetic studies have been conducted to elucidate the mechanism of this reaction, providing valuable data on the reaction orders with respect to the reactants.

A kinetic investigation of the permanganate oxidation of this compound in acidic conditions revealed that the reaction is first order with respect to the oxidant (permanganate), zero order with respect to the substrate (this compound), and has a fractional order with respect to the acid concentration. researchgate.netcaribjscitech.com These findings suggest a complex reaction mechanism where the rate is not directly proportional to the concentration of the aldehyde, indicating the involvement of intermediate species.

Table 1: Kinetic Data for the Permanganate Oxidation of this compound in Acidic Media researchgate.netcaribjscitech.com

ReactantOrder of Reaction
Potassium PermanganateFirst Order
This compoundZero Order
Sulfuric AcidFractional Order

This table summarizes the experimentally determined reaction orders for the permanganate oxidation of this compound in an acidic environment.

While the exact mechanism for the permanganate oxidation of this compound in acidic media is not definitively established, one of the proposed pathways involves hydrogen atom abstraction. sphinxsai.comiosrjournals.org In this mechanism, the permanganate ion, a powerful oxidizing agent, abstracts the aldehydic hydrogen atom from the this compound molecule. iosrjournals.org This process, known as hydrogen atom transfer (HAT), results in the formation of a radical intermediate. wikipedia.org

The presence of the electron-donating hydroxyl group on the aromatic ring can influence the stability of the resulting radical intermediate. The rate-limiting step in many permanganate oxidations of organic compounds is believed to be the transfer of a hydrogen atom from the substrate to an oxo group of the permanganate. acs.org Subsequent rapid steps would then lead to the final oxidation product, 4-hydroxybenzoic acid. It is important to note that other mechanisms, such as electron abstraction or oxygen atom transfer, have also been considered for permanganate oxidations, and the predominant pathway may depend on the specific reaction conditions. sphinxsai.com

Table 2: Proposed Mechanistic Steps for Hydrogen Atom Abstraction in Permanganate Oxidation

StepDescription
1Formation of an active oxidizing species from potassium permanganate in acidic medium.
2Abstraction of the aldehydic hydrogen atom from this compound by the active permanganate species.
3Formation of a radical intermediate.
4Further oxidation of the radical intermediate to form the final product, 4-hydroxybenzoic acid.

This table outlines a plausible sequence of events for the hydrogen atom abstraction mechanism in the permanganate oxidation of this compound.

Electron Abstraction Mechanisms

The process of electron abstraction is a pivotal mechanistic step in various chemical transformations of this compound, particularly in its oxidation reactions. This event involves the removal of a single electron from the molecule, which, given its structure, most favorably occurs at the electron-rich phenolic hydroxyl group. The result of this one-electron oxidation is the formation of a phenoxyl radical, a highly reactive intermediate species.

The generation of this phenoxyl radical can be initiated by a range of oxidizing agents, including metallic ions and photochemically produced radicals. For instance, the reaction of this compound with potent oxidants such as the sulfate (B86663) radical anion (SO₄•⁻) or through electrochemical oxidation methods directly leads to this radical intermediate. The stability of the this compound-derived phenoxyl radical is significantly enhanced by resonance. The unpaired electron can delocalize across the aromatic ring and onto the carbonyl group. This delocalization not only stabilizes the radical but also dictates its subsequent reaction pathways, which can include dimerization, polymerization, or further oxidation, depending on the specific reaction environment and the presence of other reactive molecules.

Oxygen Atom Transfer Mechanisms

Oxygen atom transfer (OAT) represents a crucial mechanism in the oxidation of this compound, most notably in its conversion to 4-hydroxybenzoic acid. This process involves the formal transfer of an oxygen atom from an oxidant to the aldehyde functional group.

A well-established example of an OAT reaction is the Dakin oxidation, where hydrogen peroxide, in a basic medium, converts this compound into a hydroquinone and a carboxylate. The mechanism, closely related to the Baeyer-Villiger oxidation, commences with the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then undergoes rearrangement, leading to the formation of a phenyl ester, which is subsequently hydrolyzed to the final products. researchgate.netwikipedia.org

Furthermore, high-valent metal-oxo complexes, particularly those of ruthenium, chromium, and manganese, are effective reagents for mediating OAT to aldehydes. rsc.org In these catalytic systems, the metal-oxo species acts as the oxygen atom donor. The mechanism is thought to involve the coordination of the aldehyde to the metal center, followed by the insertion of the oxygen atom into the aldehydic carbon-hydrogen bond. This transfer results in the formation of the corresponding carboxylic acid and a reduced metal species, which can then be re-oxidized to continue the catalytic cycle.

Condensation Reaction Mechanisms

Claisen-Schmidt Condensation (Crossed Aldol (B89426) Condensation)

The Claisen-Schmidt condensation is a specific and widely utilized variant of the crossed aldol condensation. It involves the reaction of an aromatic aldehyde that lacks α-hydrogens, such as this compound, with an enolizable ketone. This reaction is fundamental for the synthesis of chalcones, which are α,β-unsaturated ketones.

Enolate Ion Formation and Nucleophilic Attack

The reaction is typically initiated under basic conditions, with common bases including sodium hydroxide (NaOH) or potassium hydroxide (KOH). The base abstracts an acidic α-proton from the ketone, generating a resonance-stabilized enolate ion. This enolate is a strong nucleophile.

The core of the condensation is the subsequent nucleophilic attack of the enolate ion on the electrophilic carbonyl carbon of this compound. This attack leads to the formation of a tetrahedral alkoxide intermediate. Protonation of this intermediate, typically by a solvent molecule like water, yields a β-hydroxy ketone, also known as an aldol adduct.

Dehydration Reactions of β-Hydroxy Ketones

The β-hydroxy ketone intermediate formed in the Claisen-Schmidt condensation is often susceptible to dehydration, especially under the reaction conditions used. This elimination of a water molecule is typically base-catalyzed and leads to the formation of a highly stable, conjugated system. The base removes a proton from the α-carbon, forming a carbanion. This is followed by the departure of the hydroxyl group from the β-carbon as a hydroxide ion, resulting in the formation of a new π-bond. The final product is an α,β-unsaturated ketone, known as a chalcone (B49325). The driving force for this dehydration is the increased thermodynamic stability afforded by the extended conjugation of the aromatic rings and the carbonyl group.

KetoneCatalystSolventYield (%)Reference
Acetone (B3395972)Sn1DTP/K-10Acetone85.7
CyclohexanoneNaOH (20 mol%)Solvent-free98 nih.gov
CyclohexanoneKOH (20 mol%)Solvent-free85 nih.gov
(-)-MenthoneKOH (1.0 eq)DMSO81 researchgate.net
4-Methoxy acetophenone (B1666503)NaOHGrinding- scitepress.org

Schiff Base Formation Pathways

Schiff bases, or imines, are synthesized through the condensation reaction of a primary amine with an aldehyde, such as this compound. This reaction is generally reversible and often catalyzed by either an acid or a base.

The mechanism typically begins with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of this compound. This addition step results in the formation of an unstable intermediate known as a hemiaminal or carbinolamine. Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack.

Following the formation of the hemiaminal, a molecule of water is eliminated. This dehydration step is the key to forming the stable imine product. In an acid-catalyzed reaction, a proton transfer from the nitrogen to the oxygen atom creates a better leaving group (water). The lone pair of electrons on the nitrogen then assists in pushing out the water molecule, forming a resonance-stabilized iminium ion. Finally, deprotonation of the nitrogen atom by a weak base (like water or another amine molecule) yields the neutral Schiff base and regenerates the acid catalyst. The formation of the C=N double bond is a defining feature of this reaction pathway.

Reductive Processes

Reductive amination is a highly versatile method for the synthesis of amines from carbonyl compounds. In the context of this compound, this process involves the reaction with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine. Sodium cyanoborohydride (NaBH3CN) is a particularly suitable reducing agent for this transformation due to its mild nature and chemoselectivity.

The mechanism of reductive amination begins with the nucleophilic attack of an amine on the carbonyl carbon of this compound, leading to the formation of a carbinolamine intermediate. This is followed by dehydration to yield a Schiff base (an imine). Under the mildly acidic conditions often employed for reductive amination (pH 4-5), the imine can be protonated to form a more electrophilic iminium ion. masterorganicchemistry.comyoutube.com

Sodium cyanoborohydride is a weaker reducing agent than sodium borohydride (B1222165) (NaBH4) because the electron-withdrawing cyano group lessens the nucleophilicity of the hydride. youtube.com This reduced reactivity is advantageous as it allows for the selective reduction of the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comyoutube.com Sodium borohydride, in contrast, can reduce both the aldehyde and the iminium ion, potentially leading to a mixture of products and lower yields of the desired amine. youtube.comyoutube.com The reaction rate for the reduction of iminium ions by sodium cyanoborohydride is significantly faster than for ketones or aldehydes, enabling the reductive amination to be performed as a one-pot procedure. organic-chemistry.org

Imine/Iminium Ion Formation: this compound reacts with a primary or secondary amine to form a carbinolamine, which then eliminates water to form an imine. Protonation of the imine nitrogen leads to the formation of an iminium ion.

Reduction: Sodium cyanoborohydride delivers a hydride ion to the electrophilic carbon of the iminium ion, resulting in the formation of the final amine product.

This method has been utilized in studies involving the modification of proteins, such as hemoglobin, where this compound is reacted with amino acid residues followed by reduction with sodium cyanoborohydride to form stable adducts. nih.govnih.govacs.org

Adduct Formation Mechanisms in Biological Systems

The formation of covalent adducts between electrophilic compounds and nucleophilic sites on proteins, such as hemoglobin, is a significant area of study in toxicology and molecular biology. This compound and its derivatives can lead to the formation of 4-hydroxybenzyl adducts in proteins. One key pathway involves the in-situ formation of a reactive intermediate, para-quinone methide.

In studies involving human hemoglobin, it has been demonstrated that exposure to this compound, followed by reduction, can lead to the formation of 4-hydroxybenzyl adducts at various amino acid residues. nih.govacs.org Mass spectrometry-based proteomics has been a crucial tool in identifying these modification sites. nih.gov

Table 1: Amino Acid Residues in Human Hemoglobin Modified by this compound and Sodium Cyanoborohydride

Hemoglobin SubunitModified Residue
Alpha (α)αHis20
Alpha (α)αTyr24
Alpha (α)αTyr42
Alpha (α)αHis45
Beta (β)βSer44
Beta (β)βThr84
Beta (β)βHis92

This table is based on targeted mass spectrometry experiments. nih.govacs.org

para-Quinone methides (p-QMs) are highly reactive electrophilic intermediates that play a crucial role in the formation of protein and DNA adducts. nih.govnih.gov They are characterized by a quinone-like ring structure with a methylene (B1212753) group. Due to their electrophilic nature, they readily react with biological nucleophiles. acs.org

In the context of 4-hydroxybenzyl adducts in human hemoglobin, para-quinone methide is considered a likely precursor. nih.govnih.gov It is proposed that p-QM can be formed from precursors and then react with nucleophilic side chains of amino acids within the hemoglobin protein. nih.gov The reaction of p-QM with the N-terminal valine of hemoglobin has been shown to form N-(4-hydroxybenzyl)valine adducts, which have been detected in human blood. acs.org

The reactivity of p-QMs is influenced by substituents on the aromatic ring. Electron-donating groups tend to stabilize the p-QM intermediate, while electron-withdrawing groups have a destabilizing effect. acs.org The formation of p-QM from the oxidation of p-cresol (B1678582) has been shown to lead to DNA adducts, highlighting the role of this intermediate in forming covalent modifications with biological macromolecules. nih.gov The versatile reactivity of p-QMs has made them attractive intermediates in organic synthesis for constructing various molecular scaffolds. rsc.org

Experiments treating human hemoglobin with para-quinone methide have revealed adduct formation at numerous nucleophilic amino acid residues, including histidine, tyrosine, serine, and cysteine. nih.gov The sites with the highest reactivity towards p-QM were identified as αHis45, αTyr42, βCys93, βHis92, and βSer72. nih.gov

Ultraviolet (UV) radiation can induce chemical reactions, including the formation of reactive intermediates from biological molecules. A notable pathway for the formation of 4-hydroxybenzyl adducts involves the UV-mediated irradiation of tyrosine. nih.govacs.org

It has been reported that UV irradiation of tyrosine can lead to the formation of para-quinone methide through a free radical mechanism. nih.govacs.org This newly formed p-QM can then react with nucleophilic residues on proteins, such as hemoglobin, to form 4-hydroxybenzyl adducts.

Exposure of human blood to UV radiation has been shown to produce 4-hydroxybenzyl adducts at several amino acid residues within hemoglobin. nih.govacs.org

Table 2: Hemoglobin Adducts Formed Upon UV Exposure of Human Blood

Hemoglobin SubunitModified Residue
Alpha (α)αHis20
Alpha (α)αTyr24
Alpha (α)αTyr42
Alpha (α)αHis45
Beta (β)βSer44
Beta (β)βThr84
Beta (β)βSer89

This table is based on adducts identified following UV radiation exposure. nih.govacs.org

This UV-mediated pathway represents an alternative mechanism for the generation of 4-hydroxybenzyl adducts in biological systems, independent of direct exposure to this compound or its metabolic precursors. The biosynthesis of this compound from L-tyrosine has also been observed in certain organisms, indicating a natural link between these compounds. nih.govnih.gov

Computational and Theoretical Studies on 4 Hydroxybenzaldehyde

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those based on DFT, have become indispensable tools for predicting and understanding the properties of molecules like 4-hydroxybenzaldehyde (B117250). These methods allow for a detailed examination of the molecule's geometry, electronic landscape, and potential for chemical reactions.

Optimization of Molecular Geometries and Conformational Analysis

Theoretical studies have successfully optimized the molecular geometry of this compound. Using methods such as the B3LYP level of theory with a 6-31G(d,p) basis set, researchers have determined the bond lengths and bond angles of the molecule. mdpi.comresearchgate.net The optimized structure reveals a planar conformation, which is a key determinant of its electronic and spectroscopic behavior. The molecule possesses C1 point group symmetry. mdpi.comresearchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound

Parameter Bond/Angle Calculated Value (B3LYP/6-31G(d,p))
Bond Length C1-C2 1.3843 Å
Bond Length C1-C6 1.4065 Å
Bond Angle A(2,1,6) 120.6882°
Bond Angle A(2,1,10) 121.0305°
Dihedral Angle D(6,1,2,3) -0.0001°
Dihedral Angle D(6,1,2,11) -180.0001°

This table is interactive. You can sort and filter the data. Data sourced from a DFT study on 4-OH aldehydes. researchgate.net

Investigation of Electronic Structure and Charge Distribution

The electronic properties of this compound have been a major focus of computational studies. Theoretical electronic spectra, calculated using Time-Dependent DFT (TD-DFT) methods, show good agreement with experimental UV-Vis spectra. mdpi.com For instance, theoretical calculations predicted absorption bands at 316.45 nm, 261.52 nm, and 256.48 nm. mdpi.com These electronic transitions are crucial for understanding the molecule's interaction with light and its potential applications in areas like nonlinear optics.

Evaluation of Molecular Reactivity and Chemical Stability Parameters

The reactivity and stability of this compound can be quantitatively assessed through the analysis of its frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the chemical reactivity of a molecule. malayajournal.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. malayajournal.org In this compound, the HOMO is primarily localized on the benzene (B151609) ring and the oxygen atom of the hydroxyl group, indicating these are the likely sites for electrophilic attack. The LUMO is distributed over the carbonyl group and the benzene ring, suggesting these areas are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for evaluating a molecule's chemical stability and reactivity. mdpi.com A smaller energy gap implies lower kinetic stability and higher chemical reactivity. mdpi.com For this compound, the calculated HOMO-LUMO energy gap is approximately 5.01 eV. mdpi.comresearchgate.net This relatively small energy gap suggests that the molecule is chemically reactive and facilitates charge transfer within the molecule. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound

Parameter Value
HOMO Energy -6.514133 eV
LUMO Energy -2.695831 eV
HOMO-LUMO Energy Gap 3.818302 eV

This table is interactive. You can sort and filter the data. Data sourced from a DFT study on a related hydroxybenzaldehyde derivative. malayajournal.org

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Site Prediction

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. mdpi.com The MESP map of this compound shows distinct regions of positive and negative potential. mdpi.comresearchgate.net The areas around the oxygen atoms, particularly the carbonyl oxygen, exhibit the most negative potential (electron-rich), making them susceptible to electrophilic attack. mdpi.com Conversely, the regions around the hydrogen atoms, especially the hydroxyl hydrogen, are electron-deficient (positive potential) and are thus prone to nucleophilic attack. mdpi.comresearchgate.net The color-coded MESP surface typically ranges from red (most negative potential) to blue (most positive potential). mdpi.comresearchgate.net

Identification of Electrophilic and Nucleophilic Regions

Computational analysis of the this compound molecule allows for the mapping of its electron density and the identification of regions susceptible to electrophilic and nucleophilic attack. The distribution of electrons within the molecule is not uniform, leading to distinct reactive sites.

The carbonyl group (C=O) is a primary site of reactivity. The carbon atom of the carbonyl group is electron-deficient due to the high electronegativity of the oxygen atom, making it a significant electrophilic center . This site is prone to attack by nucleophiles. Conversely, the oxygen atom of the carbonyl group possesses lone pairs of electrons and is a nucleophilic center .

Additionally, the hydroxyl group (-OH) and the benzene ring influence the molecule's reactivity. The oxygen atom of the hydroxyl group is also a nucleophilic site. The aromatic ring, enriched with π-electrons, can act as a nucleophile in certain reactions. The electronic properties of these regions can be visualized through molecular electrostatic potential (MEP) maps, where electron-rich (nucleophilic) areas are typically colored red and electron-poor (electrophilic) areas are colored blue. nih.gov Studies have shown that this compound is less reactive towards nucleophilic side chains of proteins compared to more potent electrophiles like para-quinone methide, but it can form adducts, particularly under reducing conditions. nih.gov The aldehyde functional group's reactivity lies between that of its corresponding alcohol (reduction product) and carboxylic acid (oxidation product), allowing it to either gain or lose electrons. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stabilization Energies

For this compound, NBO analysis reveals significant delocalization of electron density from the lone pairs of the hydroxyl oxygen and the carbonyl oxygen into the aromatic ring's π-system. These interactions, described as n → π* transitions, contribute to the stabilization of the molecule. The analysis also quantifies the energy of hyperconjugative interactions, which play a role in molecular stability.

Furthermore, theoretical calculations, such as those using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level, have been used to determine the relative stabilities of different conformations of this compound. acs.org Analysis of the crystal structures shows that in both known polymorphs, the molecule adopts a Z conformation, where the hydroxyl and carbonyl groups are oriented in a specific manner. acs.orgresearchgate.net This Z conformation is calculated to be more stable than the corresponding E conformation by approximately 0.4 kJ·mol⁻¹. acs.orgacs.org This small energy difference highlights the subtle energetic factors that govern the molecule's preferred geometry.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). These studies are instrumental in drug discovery and understanding the mechanisms of biological activity.

Prediction of Ligand-Receptor Binding Activities and Interaction Modes

Molecular docking studies have been performed to investigate the interaction of this compound and its derivatives with various biological targets. These studies predict the binding affinity (often expressed as a binding energy score) and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

For example, this compound has been investigated for its ability to form adducts with hemoglobin. nih.gov Docking simulations can identify the specific amino acid residues within the hemoglobin protein that are most likely to interact with the molecule. Studies have identified several nucleophilic sites on hemoglobin, including histidine, tyrosine, serine, and cysteine residues, that can form adducts with 4-hydroxybenzyl groups derived from this compound. nih.gov Similarly, derivatives of this compound have been docked into the active site of enzymes like tyrosinase to predict their inhibitory potential. nih.gov Other studies on related compounds have shown interactions with the DNA Gyrase enzyme, where hydrogen bonding with specific amino acids like Asp-73 and Arg-136 is crucial for binding. researchgate.net

The binding interactions are critical for the biological function of the ligand. The table below summarizes some of the key predicted interactions of this compound with amino acid residues in a biological target.

Target ProteinInteracting ResidueType of InteractionReference
HemoglobinαHis20, αTyr24, αTyr42, αHis45, βSer44, βThr84, βHis92Covalent Adduct Formation nih.gov
DNA Gyrase (derivatives)Asp-73, Arg-136Hydrogen Bonding researchgate.net
Tyrosinase (derivatives)(Not specified)Non-competitive Inhibition nih.gov

These predictions provide a rational basis for designing more potent and selective molecules for specific biological targets.

Theoretical Investigation of Polymorphism and Crystal Structures

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This compound is known to exhibit polymorphism, and theoretical studies have been crucial in understanding the properties of its different crystalline forms. researchgate.net

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks

This compound has two known polymorphic forms, designated as Form I and Form II. researchgate.netacs.org Both forms crystallize in the monoclinic space group P21/c and have very similar densities at room temperature. researchgate.netacs.org However, they differ in their crystal packing, which refers to the arrangement of molecules in the crystal lattice.

The primary interaction governing the crystal packing in this compound is intermolecular hydrogen bonding. The hydroxyl group acts as a hydrogen bond donor, while the carbonyl oxygen and, to a lesser extent, the hydroxyl oxygen act as acceptors. In p-hydroxybenzaldehyde, these intermolecular hydrogen bonds lead to molecular aggregation. doubtnut.com The differences in the packing arrangements and the hydrogen bonding networks between Form I and Form II are subtle but significant, leading to their different thermodynamic properties. These differences in interactions can be analyzed and visualized using computational tools like Hirshfeld surface analysis. researchgate.netacs.org

Thermodynamic Stability Analysis of Polymorphic Forms

The two polymorphs of this compound have different thermodynamic stabilities, which are dependent on temperature. The relationship between the two forms is described as enantiotropic, meaning that the stability order reverses at a specific transition temperature. acs.orgresearchgate.netacs.org

Experimental techniques, such as differential scanning calorimetry (DSC), coupled with theoretical calculations, have been used to construct a phase diagram of stability. researchgate.netacs.org Below a transition temperature of 277 K (4°C), Form II is the more stable polymorph. researchgate.netacs.org Above this temperature, Form I becomes the more stable form. researchgate.netacs.org Upon heating, Form II undergoes an irreversible phase transition to Form I at approximately 334.2 K (61.1°C), which is then followed by the melting of Form I at 389.9 K (116.8°C). acs.org

The thermodynamic parameters associated with these transitions provide quantitative insight into the relative stabilities of the polymorphs.

PolymorphMelting Point (Tfus)Enthalpy of Fusion (ΔfusHm°)Relative StabilityTransition Temperature (II → I)Enthalpy of Transition (ΔtrsHm°)Reference
Form I 389.9 ± 0.2 K26.67 ± 0.04 kJ·mol⁻¹More stable > 277 KN/AN/A acs.orgresearchgate.net
Form II (Transitions to Form I before melting)N/AMore stable < 277 K334.2 ± 3.4 K0.45 ± 0.14 kJ·mol⁻¹ acs.orgresearchgate.net

This detailed thermodynamic analysis is essential for controlling the crystallization process to obtain the desired polymorphic form, which is critical in applications such as pharmaceuticals and material science.

Spectroscopic Characterization and Structural Elucidation of 4 Hydroxybenzaldehyde and Its Derivatives

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular bonds and functional groups, offering a unique molecular fingerprint.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in 4-Hydroxybenzaldehyde (B117250). The IR spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key IR absorption bands for this compound are consistently observed. A broad band in the region of 3392-3365 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to intermolecular hydrogen bonding. orientjchem.org The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The most prominent feature is the strong absorption band around 1670 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde group. orientjchem.org Weaker absorptions corresponding to in-plane and out-of-plane C-H bending vibrations of the benzene (B151609) ring are also observed at lower frequencies.

Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H Stretch (Phenolic)3392-3365
C-H Stretch (Aromatic)>3000
C=O Stretch (Aldehyde)~1670
C=C Stretch (Aromatic)1600-1450

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy detects changes in polarizability. This often results in strong signals for non-polar bonds that may be weak or absent in the IR spectrum.

For this compound, the Raman spectrum also displays characteristic peaks. The symmetric stretching of the benzene ring, which is often weak in the IR spectrum, can give a strong signal in the Raman spectrum. The C=O stretch of the aldehyde and the various C-H and C-C vibrations of the aromatic ring are also observable, providing a comprehensive vibrational profile when combined with IR data. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H-NMR) Spectroscopy for Hydrogen Environments

¹H-NMR spectroscopy provides detailed information about the different chemical environments of hydrogen atoms within the this compound molecule. The spectrum displays signals at different chemical shifts (δ), measured in parts per million (ppm), corresponding to each unique proton.

In a typical ¹H-NMR spectrum of this compound, several key signals are observed. The proton of the aldehyde group (-CHO) is highly deshielded and appears as a singlet at a downfield chemical shift, typically around 9.8 ppm. chemicalbook.comnih.gov The phenolic hydroxyl (-OH) proton also gives a singlet, with its chemical shift being variable and dependent on factors like solvent and concentration, but often appearing around 10.6 ppm in DMSO-d6. chemicalbook.comnih.gov The aromatic protons on the benzene ring appear as two distinct doublets due to their coupling with adjacent protons. The two protons ortho to the aldehyde group (H-2 and H-6) are deshielded and resonate at approximately 7.8 ppm, while the two protons meta to the aldehyde group (H-3 and H-5) are more shielded and appear around 6.9 ppm. nih.govresearchgate.net The coupling between these adjacent aromatic protons results in the characteristic doublet splitting pattern.

Proton Typical Chemical Shift (δ, ppm) Multiplicity
Aldehyde (-CHO)~9.8Singlet
Phenolic (-OH)~10.6 (in DMSO-d6)Singlet
Aromatic (H-2, H-6)~7.8Doublet
Aromatic (H-3, H-5)~6.9Doublet

Carbon-13 NMR (¹³C-NMR) Spectroscopy for Carbon Frameworks

¹³C-NMR spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

The ¹³C-NMR spectrum of this compound shows a signal for the carbonyl carbon of the aldehyde group at a significantly downfield position, typically around 191 ppm. nih.gov The carbon atom attached to the hydroxyl group (C-4) is also deshielded and appears around 161 ppm. nih.gov The remaining aromatic carbons have chemical shifts in the range of 116-132 ppm. nih.gov The carbon atom at the junction with the aldehyde group (C-1) is found around 130 ppm, while the carbons ortho (C-2, C-6) and meta (C-3, C-5) to the aldehyde group have distinct chemical shifts. nih.gov

Carbon Typical Chemical Shift (δ, ppm)
Aldehyde (C=O)~191
C-4 (C-OH)~161
C-1~130
C-2, C-6~132
C-3, C-5~116

Two-Dimensional NMR Techniques (e.g., HSQC) for Elucidating Connectivity

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are powerful for establishing the connectivity between protons and the carbon atoms to which they are directly attached. In an HSQC spectrum of this compound, cross-peaks correlate the signals of the aromatic protons with their corresponding carbon atoms. bmrb.io

For example, a cross-peak will be observed between the proton signal at ~7.8 ppm and the carbon signal at ~132 ppm, confirming the assignment of these signals to the C-2 and C-6 positions. Similarly, a correlation will be seen between the proton signal at ~6.9 ppm and the carbon signal at ~116 ppm, corresponding to the C-3 and C-5 positions. bmrb.io This technique provides an unambiguous confirmation of the assignments made from the one-dimensional ¹H and ¹³C NMR spectra.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorption Characteristics

The UV-Vis spectrum of this compound provides quantitative information about its absorption properties. The key absorption features are directly related to the electronic transitions within the molecule. The extended conjugation between the phenyl ring, the aldehyde group, and the hydroxyl group lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Experimental studies have identified a strong absorption band corresponding to the lowest-energy π → π* transition for this compound at a wavelength (λmax) of approximately 285 nm. nih.gov This absorption is characteristic of the conjugated aromatic aldehyde system. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have also been employed to predict the electronic spectrum of this compound. These calculations have shown theoretical absorption bands at 316.45 nm, 261.52 nm, and 256.48 nm when dissolved in methanol (B129727). nih.gov The presence of the hydroxyl group as an auxochrome can cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted benzaldehyde (B42025).

The following table summarizes the key UV-Vis absorption data for this compound:

Transition TypeExperimental λmax (nm)Theoretical λmax (nm)Solvent
π → π*~285 nih.gov316.45 nih.govIsopropanol nih.gov
261.52 nih.govMethanol nih.gov
256.48 nih.govMethanol nih.gov

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray diffraction is an indispensable tool for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, XRD techniques provide precise information on its molecular geometry, crystal packing, and unit cell dimensions, offering insights into intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction for Absolute Molecular Structure Determination

A redetermination of the crystal structure of this compound has provided precise structural data. nih.govnih.gov The analysis revealed that this compound crystallizes in the monoclinic system with the space group P21/c. nih.gov The crystal packing is stabilized by intermolecular O—H···O hydrogen bonds that form between the hydroxyl group of one molecule and the aldehyde group of an adjacent molecule. nih.govnih.gov These interactions link the molecules into zigzag chains. nih.govnih.gov

The detailed crystallographic data for this compound are presented in the table below:

ParameterValueReference
Molecular FormulaC₇H₆O₂ nih.gov
Molecular Weight ( g/mol )122.12 nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP21/c nih.gov
a (Å)6.6992 (8) nih.gov
b (Å)13.5550 (12) nih.gov
c (Å)7.1441 (11) nih.gov
β (°)112.871 (16) nih.gov
Volume (ų)597.74 (15) nih.gov
Z4 nih.gov

Powder X-ray Diffraction for Crystalline Phase Identification and Unit Cell Parameters

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and can be used to determine the unit cell parameters of a material. While a dedicated PXRD study for this compound is not detailed in the provided context, the data obtained from single-crystal XRD is fundamental for PXRD analysis. The single-crystal data provides the definitive crystal structure and unit cell parameters. A theoretical powder pattern can be calculated from the single-crystal structure. This calculated pattern can then be compared with an experimental PXRD pattern of a bulk sample to confirm its phase purity. Any deviation from the expected pattern could indicate the presence of impurities or different polymorphic forms. For a known compound like this compound, PXRD serves as a rapid and reliable method for quality control and to ensure the correct crystalline form is present.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, with a molecular weight of 122.12 g/mol , mass spectrometry provides confirmation of its identity. nih.gov Electron ionization (EI) is a common method used for volatile compounds like this compound. In EI-MS, the primary molecular ion (M⁺) is observed at an m/z corresponding to the molecular weight. The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. Common fragments for this compound would arise from the loss of the aldehydic proton (M-1) or the formyl group (M-29).

Mass spectral data for this compound shows a prominent peak for the molecular ion [M]⁺ at m/z 122 and a base peak at m/z 121, corresponding to the loss of a hydrogen atom. nih.gov Another significant fragment is observed at m/z 93, resulting from the loss of the CHO group.

Identification of Covalent Adducts in Complex Biological Matrices

A critical application of mass spectrometry is the identification and characterization of covalent adducts that electrophilic molecules like this compound can form with nucleophilic sites on biomacromolecules, such as proteins. These adducts can serve as biomarkers of exposure and may be involved in mechanisms of toxicity.

Nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS) has been effectively used to study the formation of adducts between this compound and human hemoglobin. nih.gov In these studies, hemoglobin is exposed to this compound, followed by a reduction step. The protein is then digested into peptides, which are analyzed by mass spectrometry. By comparing the MS/MS spectra of peptides from treated and untreated samples, it is possible to identify specific amino acid residues that have been modified.

Research has shown that this compound can form adducts with several amino acid residues in hemoglobin. nih.gov Targeted mass spectrometry experiments have confirmed the formation of 4-hydroxybenzyl adducts at various sites, including histidine (αHis20, αHis45), tyrosine (αTyr24, αTyr42), and serine (βSer44) residues. nih.gov The identification of these adducts relies on detecting a specific mass shift in the modified peptides and using the fragmentation patterns (b- and y-ions) in the MS/MS spectra to pinpoint the exact site of modification on the peptide sequence. nih.gov This approach provides a powerful tool for understanding the molecular interactions of this compound within a complex biological matrix. nih.gov

Biological Activities and Pharmacological Potential of 4 Hydroxybenzaldehyde and Its Derivatives

Neurological and Central Nervous System Activities

4-Hydroxybenzaldehyde (B117250) (4-HBA) and its derivatives have demonstrated a range of activities within the neurological and central nervous system, positioning them as compounds of interest for further investigation into their therapeutic potential.

This compound has been identified as an inhibitor of GABA transaminase (GABA-T), an enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA. researchgate.netsigmaaldrich.comnih.gov This inhibitory action is significant because it can lead to an increase in GABA levels in the brain, which is a mechanism shared by some established antiepileptic drugs. Studies have shown that 4-HBA acts as a competitive inhibitor of GABA-T with respect to its substrate, alpha-ketoglutarate. researchgate.netsigmaaldrich.com The inhibitory activity of this compound on GABA transaminase has been reported to be even greater than that of valproic acid, a well-known anticonvulsant. chemicalbook.comresearchgate.nettargetmol.com

The structural features of 4-HBA, specifically the carbonyl and hydroxyl groups at the para position of the benzene (B151609) ring, are considered important for its inhibitory effect on GABA-T. researchgate.netsigmaaldrich.com Research into derivatives of this compound has revealed that modifications to its structure can influence the potency of GABA-T inhibition. For instance, 4-hydroxybenzylamine (B1666329) (HBM) also exhibits competitive inhibition of GABA-T. researchgate.netsigmaaldrich.com Furthermore, a synthesized analogue, 3-chloro-1-(4-hydroxyphenyl)propan-1-one, has been found to be a potent, time-dependent, and irreversible inhibitor of the enzyme. researchgate.net These findings suggest that this compound and its derivatives can serve as lead compounds for the design of novel GABA-T inhibitors. sigmaaldrich.comnih.gov

Table 1: Inhibitory Effects of this compound and its Derivatives on GABA-T

CompoundType of InhibitionPotency Comparison
This compound (4-HBA)CompetitiveHigher than valproic acid chemicalbook.comresearchgate.nettargetmol.com
4-Hydroxybenzylamine (HBM)Competitive-
3-chloro-1-(4-hydroxyphenyl)propan-1-oneIrreversiblePotent, time-dependent

The interaction of this compound with GABAA receptors, the primary mediators of fast inhibitory neurotransmission in the brain, appears to be concentration-dependent. At low concentrations, 4-HBA has been shown to have a positive modulatory effect on GABAergic responses, increasing chloride influx and the expression of α and β subunits of the GABAA receptor. nih.gov This enhancement of GABAergic function is believed to contribute to some of its observed neurological effects. nih.gov

However, at higher concentrations, the effect of 4-HBA on GABAA receptors can be inhibitory. One study using Xenopus oocytes expressing the α1β2γ2S subtype of the GABAA receptor found that a high concentration (101.7 μM) of 4-HBA significantly reduced the GABA-induced chloride current. nih.govresearchgate.netwisdomlib.orgnih.gov This suggests a potential antagonistic effect at elevated concentrations, highlighting the complex nature of its interaction with these receptors. nih.govwisdomlib.org The effects of this compound have been shown to be blocked by flumazenil, a known GABAA receptor antagonist, further supporting its interaction with this receptor site. mdpi.com

Table 2: Interaction of this compound with GABAA Receptors

ConcentrationEffect on GABAA ReceptorReceptor Subtype Studied
LowPositive modulation, increased chloride influxNot specified
101.7 μMReduction of GABA-induced chloride currentα1β2γ2S nih.govresearchgate.netwisdomlib.orgnih.gov

The modulatory effects of this compound on the GABAergic system are thought to be a primary contributor to its observed anticonvulsant and antiepileptic properties. chemicalbook.comresearchgate.net Its ability to inhibit GABA-T and potentially enhance GABAergic transmission at certain concentrations suggests a mechanism for reducing neuronal excitability. chemicalbook.comnih.gov The anticonvulsant activity of this compound has been reported to be more potent than that of the established antiepileptic drug, valproic acid. researchgate.nettargetmol.com

Research has demonstrated that an ether fraction of a methanol (B129727) extract of Gastrodia elata, which contains this compound, significantly inhibited the recovery time and severity of seizures induced by pentylenetetrazole (PTZ) in rats. researchgate.net Furthermore, pretreatment with this extract prevented the decrease in brain GABA levels in PTZ-treated rats. researchgate.net These findings provide evidence for the in vivo anticonvulsant efficacy of this compound and its role in modulating GABA levels during seizure activity.

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine, is a key therapeutic strategy. nih.govnih.gov While research on this compound's direct activity is ongoing, studies on its derivatives have shown potential for cholinesterase inhibition.

A study investigating substituted benzylidene derivatives, which can be synthesized from this compound, identified compounds with inhibitory potential against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For example, a derivative with a hydroxy group at the para position (IND-30) demonstrated the highest inhibition of human AChE and also inhibited BChE, showing selectivity for AChE. nih.gov Another study noted that this compound displayed substantial anticholinesterase activity, with a reported inhibition of 86.9 ± 1.21%. mdpi.com These findings suggest that the this compound scaffold could be a valuable starting point for developing novel cholinesterase inhibitors for the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. nih.govnih.gov

Table 3: Cholinesterase Inhibition by a this compound Derivative (IND-30)

EnzymeInhibition Potential (IC50)Selectivity Ratio (AChE/BuChE)
Acetylcholinesterase (hAChE)4.16 ± 0.063 μM22.92
Butyrylcholinesterase (hBuChE)95.34 ± 0.144 μM-

Oxidative stress and the resulting lipid peroxidation are implicated in the pathophysiology of various neurological conditions, including epilepsy and neurodegenerative diseases. researchgate.netmdpi.comnih.gov Lipid peroxidation leads to the formation of reactive aldehydes, such as 4-hydroxynonenal (B163490) (HNE) and malondialdehyde (MDA), which can cause cellular damage. mdpi.comresearchgate.net

This compound has demonstrated a protective effect against brain lipid peroxidation. chemicalbook.comresearchgate.net In a study involving pentylenetetrazole (PTZ)-treated rats, a model for inducing seizures, brain lipid peroxidation was significantly increased. However, treatment with this compound restored the levels of lipid peroxidation back to control levels. chemicalbook.comresearchgate.net This antioxidant activity, coupled with its GABAergic modulation, is believed to contribute to its antiepileptic and anticonvulsive effects. chemicalbook.comresearchgate.net Further research has shown that this compound can reduce the levels of malondialdehyde in ischemic brain tissue, providing additional evidence of its ability to counteract oxidative damage in the brain. nih.gov

Modulation of GABAergic Neurotransmission

Anti-Inflammatory and Immunomodulatory Effects

This compound (4-HBA) and its derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties through various mechanisms. These compounds influence key signaling pathways and the production of inflammatory mediators, highlighting their potential as therapeutic agents for inflammatory conditions.

Suppression of Nitric Oxide (NO) Production

Excessive production of nitric oxide (NO) is a hallmark of inflammatory responses and can contribute to tissue damage. 4-HBA has been shown to effectively suppress the production of NO in activated macrophages. researchgate.netbiomolther.org Specifically, in lipopolysaccharide (LPS)-activated RAW264.7 macrophages, 4-HBA was able to inhibit NO production. researchgate.netbiomolther.org This inhibitory effect on NO synthesis is a key aspect of its anti-inflammatory activity. Similarly, its analogue, 2,4-dihydroxybenzaldehyde (B120756) (DHD), also demonstrated a dose-dependent suppression of NO production in LPS-stimulated RAW264.7 macrophage cells. biomolther.org Another related compound, 4-hydroxybenzyl alcohol (HBA), also suppressed NO production in the same cell line. nih.gov

Downregulation of Inducible Nitric Oxide Synthase (iNOS) Expression

The synthesis of NO during inflammation is primarily catalyzed by the enzyme inducible nitric oxide synthase (iNOS). The anti-inflammatory effect of 4-HBA is linked to its ability to downregulate the expression of iNOS. researchgate.netbiomolther.org By reducing the expression of this key enzyme in LPS-activated macrophages, 4-HBA effectively curtails the production of large amounts of NO that contribute to the inflammatory cascade. researchgate.netbiomolther.org The analogue DHD also showed a similar capacity to inhibit the elevated expression of iNOS in LPS-stimulated macrophages. biomolther.org Furthermore, 4-hydroxybenzyl alcohol (HBA) was also found to suppress the expression of iNOS in LPS-activated RAW264.7 macrophages. nih.gov

Inhibition of Cyclooxygenase-2 (COX-2) Expression

Cyclooxygenase-2 (COX-2) is another critical enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators. Research has demonstrated that 4-HBA can inhibit the expression of COX-2 in LPS-activated RAW264.7 macrophages. researchgate.netbiomolther.org This action contributes significantly to its anti-inflammatory profile by reducing the synthesis of prostaglandins. The analogue DHD also exhibited the ability to suppress the elevated expression of COX-2 in the same experimental model. biomolther.org Interestingly, the lipid peroxidation product 4-hydroxy-2-nonenal has been identified as a potent inducer of COX-2, highlighting the complex roles of different aldehydes in inflammatory processes. nih.gov

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

Inflammatory processes are often associated with increased production of reactive oxygen species (ROS), leading to oxidative stress. 4-HBA has been shown to diminish the levels of ROS that are elevated in LPS-activated macrophages. researchgate.netbiomolther.org This modulation of intracellular ROS levels is a crucial component of its anti-inflammatory and cytoprotective effects. Benzaldehyde-related compounds, in general, have been reported to reduce oxidative stress by inhibiting ROS production. chemicalbook.com A derivative, this compound-chitooligomers (HB-COS), significantly attenuated ROS generation in microglia BV-2 cells under oxidative stress. nih.gov Similarly, 4-hydroxybenzyl alcohol (HBA) also diminished the level of ROS in LPS-activated macrophages. nih.gov While high levels of ROS are damaging, low concentrations can act as important signaling molecules. frontiersin.org

Antioxidant Properties and Contributions to Oxidative Stress Mitigation

This compound exhibits notable antioxidant properties, which are closely linked to its anti-inflammatory effects and its potential to mitigate oxidative stress-related cellular damage.

The antioxidant capacity of 4-HBA has been demonstrated through various in vitro assays. It has shown considerable free radical scavenging activity. mdpi.com Specifically, its IC50 values in the DPPH and ABTS assays were 38.43 µg/mL and 49.45 µg/mL, respectively. mdpi.com Furthermore, its antioxidant power was measured at 12.12 µmol FeSO4/g using the FRAP assay. mdpi.com The hydroxyl group on the phenolic ring of 4-HBA is believed to contribute significantly to its high intracellular antioxidant activity. chemicalbook.comnih.gov

Studies have shown that 4-HBA can protect against oxidative stress induced by agents like hydrogen peroxide (H2O2). chemicalbook.comnih.gov Its protective effects are mediated through the activation of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx). chemicalbook.comnih.gov A synthesized derivative, this compound-chitooligomers (HB-COS), has also been shown to upregulate the protein levels of antioxidative enzymes in microglia BV-2 cells, thereby protecting them from oxidative damage. nih.gov

AssayResult (4-HBA)Reference
DPPH (IC50)38.43 µg/mL mdpi.com
ABTS (IC50)49.45 µg/mL mdpi.com
FRAP12.12 µmol FeSO4/g mdpi.com

Wound Healing and Tissue Regeneration

Recent research has uncovered the significant potential of this compound in promoting wound healing and tissue regeneration. nih.govelsevierpure.com Its effects are multifaceted, involving the stimulation of key cellular processes necessary for the repair of damaged tissue.

In vitro studies have shown that 4-HBA significantly promotes the migration and invasion of keratinocytes, which are essential for re-epithelialization of a wound. nih.govelsevierpure.comresearchgate.net This is achieved through the activation of focal adhesion kinase (FAK) and Src activity. nih.govelsevierpure.comresearchgate.net The activation of the Src/mitogen-activated protein kinase (MAPK) pathway appears to be a key mechanism through which 4-HBA promotes keratinocyte migration. nih.govelsevierpure.com Furthermore, 4-HBA treatment has been found to increase the expression of genes encoding for interleukin (IL)-1 and tumour necrosis factor (TNF)-α in keratinocytes, which are cytokines that can modulate the migratory phenotypes of these cells. nih.gov

Promotion of Keratinocyte Cell Migration and Invasion

This compound (4-HBA) has demonstrated a significant capacity to promote the migration and invasion of keratinocytes, which are crucial processes in wound healing. elsevierpure.comnih.govresearchgate.net In vitro studies have shown that treatment with 4-HBA enhances the migratory and invasive properties of these skin cells. elsevierpure.comnih.govresearchgate.net This effect is a key component of re-epithelialization, where keratinocytes move to cover the wound area. elsevierpure.comnih.govresearchgate.net The promotion of keratinocyte migration is a fundamental aspect of how 4-HBA contributes to the acceleration of acute wound healing. elsevierpure.comnih.govresearchgate.net

Activation of Focal Adhesion Kinase (FAK) and Src Signaling Pathways

The mechanism behind 4-HBA's effect on keratinocyte migration involves the activation of specific signaling pathways. elsevierpure.comnih.govresearchgate.net Research has identified that 4-HBA increases the activity of Focal Adhesion Kinase (FAK) and Src, two critical protein tyrosine kinases involved in cell adhesion and migration. elsevierpure.comnih.govresearchgate.netnih.gov FAK is a key mediator in mechanotransduction, responding to the cellular microenvironment and regulating cell tension. nih.gov The engagement of integrins with the extracellular matrix triggers the activation of FAK and Src family kinases. nih.gov Activated Src can then phosphorylate other focal adhesion proteins, further promoting cell migration. nih.govnih.gov The activation of the Src/mitogen-activated protein kinase (MAPK) pathway by 4-HBA has been shown to be instrumental in promoting keratinocyte migration and subsequent wound healing in mouse skin. elsevierpure.comnih.govresearchgate.net

Antimicrobial and Antifungal Efficacy

Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

This compound has exhibited antibacterial properties against various bacterial strains. Its effectiveness is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. For Escherichia coli, the MIC of 4-HBA has been reported to be 25 µg/mL. mdpi.com In the case of Staphylococcus aureus, the MIC was found to be 50 µg/mL. mdpi.com Another study reported that a derivative, 2-hydroxy-4-methoxybenzaldehyde, showed an MIC of 1024 µg/ml against S. aureus. nih.gov

Interactive Data Table: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli25 µg/mL mdpi.com
Staphylococcus aureus50 µg/mL mdpi.com

Activity against Fungal Strains (e.g., Microsporum canis, Candida albicans, Trichophyton rubrum)

The antifungal potential of 4-HBA and its derivatives has been investigated against several fungal pathogens. While direct data for 4-HBA against Microsporum canis and Trichophyton rubrum is limited in the provided results, studies on related benzaldehydes and derivatives show a broader interest in these compounds as antifungal agents. For instance, certain benzaldehydes have been identified as having potent antifungal activity by disrupting cellular antioxidation. nih.gov Research on other derivatives, such as N-phenyl-[f]-benzoquinaldinium tetrafluoroborate, has demonstrated significant activity against clinical strains of M. canis. nih.gov Similarly, while some chalcone (B49325) derivatives showed no activity against Candida albicans, others, particularly those with specific hydroxylation patterns, were found to be effective. dovepress.comresearchgate.net

Antiparasitic Activities

Restriction of Intracellular Parasite Growth (e.g., Toxoplasma gondii)

This compound has been identified as a potent agent in restricting the intracellular growth of the parasite Toxoplasma gondii. nih.govnih.gov Studies have shown that 4-HBA treatment significantly suppresses the number of cells infected with T. gondii and inhibits the parasite's proliferation within infected macrophages in a dose-dependent manner. nih.govnih.gov This antiparasitic effect is further evidenced by a decrease in the expression of the T. gondii surface antigen 1 (SAG1) mRNA in 4-HBA-treated cells. nih.gov The underlying mechanism for this activity involves the induction of autophagy in the host macrophages, a cellular process that plays a crucial role in the immune defense against T. gondii. nih.govnih.gov Specifically, 4-HBA activates NAD-dependent protein deacetylase sirtuin-1 (SIRT1), which in turn mediates the autophagic response that curtails the parasite's growth. nih.govnih.gov

Interactive Data Table: Antiparasitic Activity of this compound against Toxoplasma gondii

ParameterObservation
Infected CellsNumber markedly suppressed by 4-HBA treatment in a dose-dependent manner. nih.gov
Intracellular ProliferationInhibited in 4-HBA-stimulated macrophages. nih.gov
SAG1 mRNA ExpressionSignificantly decreased in a concentration-dependent manner. nih.gov
Mechanism of ActionInduces SIRT1-mediated autophagy in macrophages. nih.govnih.gov

Induction of SIRT1-Mediated Autophagy in Host Macrophages

This compound (4-HBA) has been identified as an inducer of autophagy in host macrophages through the activation of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent protein deacetylase. This mechanism plays a crucial role in the host's defense against intracellular pathogens, such as the protozoan parasite Toxoplasma gondii. sigmaaldrich.combiorxiv.orgnih.gov

Research conducted on primary murine bone marrow-derived macrophages (BMDMs) demonstrated that 4-HBA treatment leads to the induction of autophagy and an increase in the expression of SIRT1. sigmaaldrich.combiorxiv.org This activation of the SIRT1-autophagy pathway is essential for inhibiting the intracellular proliferation of T. gondii. The antiparasitic effect of 4-HBA was significantly diminished when macrophages were pre-treated with inhibitors of either SIRT1 (such as sirtinol (B612090) or EX527) or autophagy (such as 3-methyladenine (B1666300) or wortmannin). sigmaaldrich.combiorxiv.orgnih.gov

Further evidence supporting this pathway showed that the pharmacological inhibition of SIRT1 prevented the 4-HBA-mediated expression of key autophagy markers like LC3-phosphatidylethanolamine conjugate (LC3-II). sigmaaldrich.combiorxiv.org It also blocked the colocalization of T. gondii parasitophorous vacuoles with autophagosomes within the macrophages. These findings suggest that 4-HBA promotes antiparasitic host responses specifically by activating SIRT1-mediated autophagy, highlighting its potential as a therapeutic agent for managing infections like toxoplasmosis. sigmaaldrich.combiorxiv.org

CompoundTargetEffect on 4-HBA Activity
SirtinolSIRT1Inhibited the antiparasitic effect of 4-HBA
EX527SIRT1Inhibited the antiparasitic effect of 4-HBA
3-Methyladenine (3-MA)Autophagy (Class III PI3K)Inhibited the antiparasitic effect of 4-HBA
WortmanninAutophagy (Class III PI3K)Inhibited the antiparasitic effect of 4-HBA

Antidiabetic Potential and Insulin (B600854) Resistance Improvement

This compound (ρ-BN), a bioactive component found in plants like Gastrodia elata, has demonstrated notable antidiabetic properties and the ability to improve insulin resistance. nih.govresearchgate.netresearchgate.net Studies on fructose-fed, streptozotocin-induced type 2 diabetic (T2D) rat models have shown that oral administration of this compound can ameliorate key diabetic markers. researchgate.net

In these preclinical models, treatment with this compound led to improvements in insulin resistance, a decrease in elevated blood glucose levels, and a reduction in fructosamine. researchgate.net Furthermore, the compound positively influenced glycogen (B147801) metabolism by modulating the activities of glycogen synthase (GS) and glycogen phosphorylase (GP). The expression of critical components of the insulin signaling pathway, including insulin receptor substrate-1 (IRS-1) and glucose transporter-4 (GLUT-4), was also improved in the hepatocytes and skeletal muscle of treated animals. researchgate.net When compared with its methoxylated derivatives, vanillin (B372448) and syringaldehyde, this compound showed a distinct pattern of effects, suggesting that the core phenolic aldehyde structure is key to its anti-T2D activity. researchgate.net

ParameterEffect of this compound Treatment in T2D Rats
Insulin Resistance (HOMA-IR)Decreased
Blood GlucoseDecreased
Serum FructosamineDecreased
β-cell Function (HOMA-β)Improved
Liver Glycogen ContentIncreased
IRS-1 and GLUT-4 mRNA ExpressionImproved
Data derived from a study on fructose-fed streptozotocin-induced T2D rat models. researchgate.net

Enzyme Inhibition Profiles

This compound is a known inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Research investigating its effect on the diphenolase activity of mushroom tyrosinase determined its half-maximal inhibitory concentration (IC50) to be 1.22 mM. nih.gov While this compound itself shows inhibitory activity, studies on its derivatives have revealed that modifications to the core structure can lead to significantly more potent inhibitors. nih.gov For instance, a derivative containing a dimethoxyl phosphate (B84403) group was found to be a particularly potent non-competitive inhibitor, with an IC50 value of 0.059 mM and an inhibition constant (Ki) of 0.0368 mM. nih.gov This suggests that the this compound scaffold is a valuable starting point for designing novel and more effective tyrosinase inhibitors. nih.gov

This compound (HBA) has been identified as a competitive inhibitor of succinic semialdehyde dehydrogenase (SSADH), an essential enzyme in the metabolic pathway of the neurotransmitter GABA (γ-aminobutyric acid). sigmaaldrich.comnih.gov SSADH is responsible for the oxidation of succinic semialdehyde to succinic acid. researchgate.netmdpi.com Inhibition of this enzyme can disrupt the GABA shunt, a metabolic pathway that balances GABA levels in the brain. nih.gov

The inhibitory action of this compound on SSADH is attributed to the structural features of the molecule, specifically the presence of a carbonyl group and a hydroxyl group at the para position of the benzene ring. nih.gov These features allow it to be recognized by the active site of the enzyme. nih.gov This finding indicates that this compound can serve as a lead compound for the development of new modulators of GABA metabolism. nih.gov

Anticancer Properties and Cytotoxic Activity against Carcinoma Cell Lines (e.g., MCF-7)

While this compound itself has been investigated for various biological activities, research into its direct anticancer properties is often focused on its derivatives. These modified compounds have shown potential cytotoxic activity against human breast adenocarcinoma cells (MCF-7).

One study focused on this compound thiosemicarbazone (4-HBTSc), a derivative synthesized from this compound. biorxiv.org This compound exhibited a highly significant growth inhibition effect on MCF-7 cells. biorxiv.org In contrast, some other derivatives have shown limited efficacy. For example, a series of diester compounds derived from 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione, which were synthesized from this compound, did not exhibit significant cytotoxic activity against MCF-7 cells. uaic.ro These findings highlight that while the this compound structure is a useful backbone, specific derivatization is critical for achieving potent anticancer activity.

CompoundConcentration (µg/ml)Growth Inhibition (%) in MCF-7 Cells
This compound thiosemicarbazone (4-HBTSc)2049.27%
1248.19%
1047.83%
Data from an MTT assay on the MCF-7 breast cancer cell line. biorxiv.org

Advanced Applications in Materials Science and Chemical Intermediates

Precursor in Fine Chemical Synthesis

As a key intermediate, 4-Hydroxybenzaldehyde (B117250) is instrumental in the multi-step synthesis of a wide array of complex molecules used in pharmaceuticals, flavors, fragrances, and liquid crystal technologies. chemicalbook.com

This compound is a significant starting material in the pharmaceutical industry for the synthesis of several important drugs. chemicalbook.comgoogle.com It is a key intermediate in the production of broad-spectrum antibiotics and antibacterial synergists. sanjaychemindia.comthegoodscentscompany.com For instance, it is used in the manufacturing of amoxicillin, a widely used penicillin-type antibiotic, and trimethoprim (B1683648) (TMP), a bacteriostatic agent often used in combination with sulfonamides. sanjaychemindia.com The compound also serves as a precursor for 4-hydroxyphenylglycine, which is a key component in the synthesis of semi-synthetic penicillins. wikipedia.org Additionally, it is involved in the synthesis of other pharmaceuticals such as the vasodilator bezafibrate (B1666932) and artificial gastrodia elata, a traditional Chinese medicine component. chemicalbook.comsanjaychemindia.com

Table 1: Examples of Pharmaceuticals Derived from this compound

Pharmaceutical Therapeutic Class Role of this compound
Amoxicillin Antibiotic Key intermediate in synthesis. sanjaychemindia.com
Trimethoprim (TMP) Antibacterial Synergist Used in the manufacture of the drug. sanjaychemindia.comthegoodscentscompany.com
Cefadroxil (hydroxyl ammonia (B1221849) benzyl (B1604629) cephalosporins) Antibiotic Intermediate in synthesis. sanjaychemindia.com
4-Hydroxyphenylglycine Penicillin Precursor Direct precursor. wikipedia.org

In the flavor and fragrance sector, this compound is highly valued for its own pleasant, almond-like aroma and as a precursor to other significant aroma chemicals. chemicalbook.comlongchangextracts.com It is a critical intermediate in the large-scale synthesis of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and ethyl vanillin, two of the most popular flavoring agents globally. sanjaychemindia.comlongchangextracts.comudel.edu The synthesis of vanillin from this compound typically involves a two-step process: bromination followed by a copper-mediated coupling with methoxide (B1231860). udel.edu Furthermore, it is used to produce raspberry ketone [4-(4-hydroxyphenyl)butan-2-one], another widely used fragrance and flavor compound, through a condensation reaction with acetone (B3395972) to form 4-hydroxybenzylideneacetone (4-HBA), which is then hydrogenated. mdpi.comsigmaaldrich.com

Table 2: Key Flavor and Fragrance Compounds Synthesized from this compound

Compound Aroma Profile Synthesis Role of this compound
Vanillin Sweet, creamy, vanilla Key precursor. sanjaychemindia.comudel.edu
Ethyl Vanillin Intense vanilla-like Intermediate for synthesis. sanjaychemindia.comthegoodscentscompany.com
Raspberry Ketone Fruity, raspberry Precursor via condensation with acetone. sanjaychemindia.commdpi.com

This compound serves as an essential raw material for the manufacture of liquid crystal intermediates. chemicalbook.comsanjaychemindia.comlabinsights.nl The synthesis of liquid crystal molecules often involves creating a rigid core structure, and 4-HBA provides a suitable phenyl ring unit. core.ac.ukwaset.org Its reactivity allows it to be incorporated into more complex structures, such as Schiff bases and esters, which are common types of thermotropic liquid crystals. core.ac.ukwaset.org For example, a homologous series of liquid crystals, 4-n-alkanoyloxybenzylidene-4'-bromoanilines, has been synthesized using this compound as a starting material. core.ac.ukwaset.orgresearchgate.net The synthesis involves creating a Schiff base linkage, and the resulting compounds exhibit mesomorphic properties, which are essential for liquid crystal display (LCD) applications. core.ac.ukwaset.org The manufacturing process of liquid crystal materials generally involves the synthesis of liquid crystal intermediates from basic chemical raw materials, followed by the synthesis of liquid crystal monomers, which are then mixed to create the final display fluid. labinsights.nl

Functional Materials Development

The reactivity of this compound is leveraged in the creation of advanced polymers and functional materials, particularly in the pursuit of more sustainable and high-performance products.

Schiff bases derived from this compound are being investigated for their potential as organic semiconducting materials. researchgate.netresearchgate.net These materials are of interest for applications in optoelectronics due to their electronic and optical properties. researchgate.net The synthesis involves a condensation reaction between this compound and various anilines. researchgate.net Research has shown that Schiff base compounds containing nitro groups, derived from 4-HBA, can exhibit excellent organic semiconducting behavior with a measured energy gap of around 3.08 eV. researchgate.net Organic semiconductors are valued for their use in electronic devices, and Schiff bases represent a significant class of these materials. researchgate.netscience.gov The development of such materials from accessible precursors like this compound is a key area of research in materials science, aiming to create new components for applications like organic field-effect transistors (OFETs). youtube.comnih.gov

Growing health and environmental concerns over formaldehyde (B43269) have driven research into sustainable alternatives for producing phenolic resins. nih.govnih.gov this compound, which can be derived from lignin, is a promising biobased aldehyde for the synthesis of formaldehyde-free phenolic resins. nih.govnih.gov Phenolic resins are thermosetting polymers known for their thermal stability and chemical resistance, making them useful as adhesives and composites. semanticscholar.org However, traditional phenol-formaldehyde resins raise safety issues due to the toxicity of formaldehyde. nih.gov Researchers have successfully used lignin-based aromatic aldehydes like this compound and vanillin as replacements for formaldehyde. nih.govresearchgate.net To enhance its reactivity for the synthesis of resol-type phenolic resins, a functionalization method was developed to turn this compound into a more reactive, difunctional aromatic aldehyde precursor. nih.govresearchgate.net This approach contributes to the development of safer, more sustainable bio-based resins. nih.gov

Development of Chelating Resins for Environmental Remediation

The functional groups on this compound make it a valuable monomer in the synthesis of chelating resins. These specialized polymers are designed to selectively bind with and remove heavy metal ions from aqueous solutions, a process critical for environmental protection and industrial wastewater treatment. canftech.com Chelating resins offer high efficiency and selectivity for target metal ions, even in the presence of high concentrations of other competing ions. canftech.comfelitecn.com

Researchers have successfully synthesized terpolymer resins by reacting this compound with other monomers like biuret (B89757) and formaldehyde under alkaline conditions. semanticscholar.org These resins demonstrate a significant capacity for chelating and removing toxic heavy metal ions such as mercury (Hg²⁺), nickel (Ni²⁺), and lead (Pb²⁺) from wastewater. semanticscholar.org The efficacy of these resins is attributed to the presence of oxygen and nitrogen atoms within the polymer structure, which act as binding sites for the metal ions. semanticscholar.org

The ion recovery performance of these this compound-based resins is influenced by factors such as the pH of the solution and the contact time. semanticscholar.org A study on a this compound-biuret-formaldehyde (4-HBFB) terpolymer resin revealed its effectiveness in capturing heavy metal ions. The batch equilibrium method was employed to assess the resin's selectivity and efficiency. semanticscholar.org

Research Findings on Metal Ion Recovery by 4-HBFB Terpolymer Resin The following table summarizes the findings from a study on the chelation efficiency of a 4-HBFB resin for Mercury (Hg²⁺), Nickel (Ni²⁺), and Lead (Pb²⁺) ions. The study measured the percentage of ion recovery under varying pH levels and treatment times.

Metal IonpHTreatment Time (hours)Ion Recovery (%)
Hg²⁺ 1124
12438
2126
22445
3130
32450
Ni²⁺ 2135
22460
4140
42468
6145
62475
Pb²⁺ 2130
22455
4138
42462
6142
62470

This table was generated based on data presented in the study on the preparation and analytical properties of a this compound, Biuret, and Formaldehyde terpolymer resin. semanticscholar.org

Niche Industrial Applications in Chemical Engineering Research

Beyond environmental applications, this compound is investigated for its utility in specialized chemical engineering contexts, where it can modify and improve industrial processes.

In the field of electroplating, this compound is used as a nickel plating brightener. chemicalbook.comchemicalbook.com Brighteners are organic additives in plating baths that influence the structure and appearance of the deposited metal layer. The goal is to achieve a smooth, bright, and uniform finish. google.com The evolution of nickel plating brighteners has seen several generations, with modern formulations often being complex mixtures of various organic compounds. google.com this compound falls into the category of additives used to enhance the quality of the nickel coating. chemicalbook.comchemicalbook.com Its role is part of a broader effort to develop brightener formulations that are low-cost, easy to operate, and yield stable, high-quality plated products. google.com

The application of this compound extends to the field of photography, where it has been used as a component in photographic emulsions. chemicalbook.comchemicalbook.com A photographic emulsion is a light-sensitive colloid consisting of silver halide crystals dispersed in gelatin. Additives are introduced to this emulsion to control various properties such as sensitivity, contrast, and stability. The inclusion of compounds like this compound is part of ongoing research to refine the performance of these complex chemical systems. chemicalbook.comchemicalbook.com

Analytical Methodologies for Detection and Quantification of 4 Hydroxybenzaldehyde

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool for the separation and identification of 4-hydroxybenzaldehyde (B117250) from complex mixtures. These methods exploit the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of this compound due to its high resolution, sensitivity, and reproducibility. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A validated RP-HPLC method for the identification and quantification of 4-hydroxybenzoic acid, a related compound, in a pharmaceutical formulation involved a C18 column with a gradient elution using a mobile phase of 0.1% phosphoric acid buffer and acetonitrile (B52724). longdom.org Detection was achieved using a UV detector at 230 nm. longdom.org Similar principles are applied for this compound analysis. For instance, HPLC has been used to identify and quantify phenolic compounds, including this compound, in turmeric starch films, with detection at 280 nm. researchgate.net

The selection of the mobile phase composition and detector wavelength is critical for achieving optimal separation and sensitivity. The UV spectrum of this compound shows a maximum absorption at approximately 285 nm, which is often utilized for detection. researchgate.net

Table 1: Example of HPLC Conditions for this compound Analysis

ParameterConditionSource
Column C18 longdom.org
Mobile Phase Gradient of acetonitrile and acidic buffer longdom.org
Detection UV at 280 nm or 285 nm researchgate.netresearchgate.net
Application Quantification in natural products and pharmaceutical formulations longdom.orgresearchgate.net

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. When combined with olfactometry (GC-MS/O), it allows for the correlation of a specific chemical compound with its perceived odor. mdpi.com This is particularly relevant as this compound is a significant contributor to the aroma of many natural products, such as vanilla. researchgate.net

In a typical GC-MS analysis, the sample is vaporized and separated in a capillary column. The separated compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that allows for definitive identification. mdpi.com For less volatile compounds or to improve chromatographic properties, derivatization is often employed. For instance, a GC-MS method for the analysis of the related compound 4-hydroxynonenal (B163490) involves derivatization followed by detection using negative ion chemical ionization. nih.gov

GC-MS has been successfully used to identify this compound in various food and biological samples. researchgate.netsigmaaldrich.com GC-olfactometry enables the identification of odor-active compounds in complex mixtures, even those present at concentrations below the detection limits of the MS detector. mdpi.comyoutube.com

Table 2: Application of GC/MS and GC-MS/O for this compound

TechniqueApplicationFindingsSource
GC/MS Identification in pea protein UHT beverages.This compound was identified as a flavor component. sigmaaldrich.com
GC-MS/O Analysis of aroma compounds in cured vanilla beans.Identifies key odorants, including this compound. researchgate.net
GC/MS Analysis of phenolic aldehydes from lignin.Confirmed the production of vanillin (B372448) and p-hydroxybenzaldehyde. ku.edu

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis and purity assessment of this compound. chemistryhall.com It involves spotting a sample onto a plate coated with a stationary phase, such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable mobile phase. oregonstate.edu

The separation is based on the differential affinity of the compounds for the stationary and mobile phases. For this compound, which is a polar compound, a moderately polar mobile phase is typically used. The position of the spot, represented by the retention factor (Rf) value, can be used for identification by comparison with a standard. chemistryhall.com Visualization of the spots can be achieved under UV light, as conjugated compounds like this compound are often UV-active, or by using a visualizing agent such as an iodine chamber. chemistryhall.comgmu.edu

TLC is particularly useful for monitoring the progress of chemical reactions and for the preliminary screening of samples. chemistryhall.com It has been applied to the analysis of this compound in natural vanilla extracts and vanilla-flavored foods. sigmaaldrich.com Derivatization to colored compounds, such as 2,4-dinitrophenylhydrazones, can also be employed to enhance visualization and separation of aldehydes and ketones on TLC plates. rit.edugoogle.com

Table 3: TLC System for Analysis of Benzaldehyde (B42025) Derivatives

Stationary PhaseMobile Phase ExampleVisualizationApplicationSource
Silica GelPentane/Diethyl Ether (7:3)UV light, Iodine ChamberSeparation of benzaldehyde and related compounds. chemistryhall.com
Silica GelEthyl Acetate/Hexane (10:90)Iodine ChamberReaction monitoring and purity check. gmu.edu

Micellar Electrokinetic Capillary Chromatography (MECC) is a high-efficiency separation technique that is a modification of capillary electrophoresis (CE). wikipedia.org It is capable of separating both charged and neutral molecules, making it well-suited for the analysis of phenolic compounds like this compound. nih.govijpsonline.com

In MECC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, leading to the formation of micelles. wikipedia.org The separation mechanism is based on the differential partitioning of analytes between the aqueous buffer (mobile phase) and the interior of the micelles (pseudo-stationary phase). nih.gov

The separation of a group of phenolic compounds, including this compound, has been optimized by studying the influence of buffer concentration and pH, surfactant concentration (such as sodium dodecylsulfate - SDS), and the addition of organic modifiers like methanol (B129727). nih.govresearchgate.net An optimized buffer of 150 mM boric acid (pH 8.5) with 50 mM SDS and 5% methanol provided good resolution and migration times. nih.govresearchgate.net MECC has been successfully applied to the determination of this compound in natural vanilla extracts and wine samples. sigmaaldrich.comnih.gov

Table 4: Optimized MECC Conditions for Phenolic Compound Separation

ParameterOptimized ConditionPurposeSource
Buffer 150 mM Boric Acid (pH 8.5)Provides optimal pH for separation. nih.govresearchgate.net
Surfactant 50 mM Sodium Dodecylsulfate (SDS)Forms micelles for differential partitioning. nih.govresearchgate.net
Organic Modifier 5% MethanolIncreases selectivity and resolution. nih.govresearchgate.net

Spectrophotometric Approaches for Quantitative Analysis

Spectrophotometric methods are based on the absorption of electromagnetic radiation by the analyte and are commonly used for the quantitative analysis of this compound.

Derivative spectrophotometry is a powerful technique for resolving spectral overlap in mixtures of isomers, such as 3-hydroxybenzaldehyde (B18108) and this compound. tandfonline.comresearchgate.net This method involves the differentiation of the zero-order absorption spectrum, which can enhance the resolution of overlapping bands and allow for the simultaneous determination of components in a mixture without prior separation. tandfonline.com

A method has been developed based on the first derivative of the ratio spectra. tandfonline.comresearchgate.net The ratio spectrum is obtained by dividing the absorption spectrum of the mixture by the absorption spectrum of a standard solution of one of the isomers. tandfonline.comresearchgate.net By measuring the amplitude of the first derivative of this ratio spectrum at specific wavelengths, the concentration of each isomer in the binary mixture can be determined. tandfonline.comresearchgate.net This approach has been shown to compare favorably with other spectrophotometric methods for the analysis of hydroxybenzaldehyde isomers. tandfonline.comresearchgate.net

A multivariate approach using a flow injection analysis system with a pH gradient and photodiode-array detection has also been described for the determination of 2-, 3-, and this compound mixtures. nih.gov This method utilizes the first spectral derivative of the raw data to improve concentration predictions. nih.gov

Complexation-Based Spectrophotometric Determination of Trace Metal Ions (e.g., Bismuth using this compound Thiosemicarbazone)

A key analytical application of this compound derivatives is in the spectrophotometric determination of trace metal ions. This is achieved by first synthesizing a chelating agent from this compound, which then forms a colored complex with the target metal ion. The concentration of the metal can then be determined by measuring the absorbance of the solution.

A specific example is the determination of Bismuth(III) using this compound thiosemicarbazone (4-HBTS) as a complexing reagent. rasayanjournal.co.in The 4-HBTS ligand is synthesized by refluxing this compound with thiosemicarbazide (B42300) in methanol. rasayanjournal.co.in In a weakly acidic environment with a pH range of 5.5 to 6.5, the 4-HBTS reagent reacts with Bismuth(III) ions to form a stable, water-soluble, green-colored complex. rasayanjournal.co.in

The method is based on the formation of a 1:2 metal-to-ligand complex, [Bi(II):(4-HBTS)₂]. rasayanjournal.co.in The resulting complex exhibits maximum absorbance (λmax) at a wavelength of 356 nm. rasayanjournal.co.in The procedure has been successfully used to determine bismuth concentrations in various samples, including alloys and industrial wastewater. rasayanjournal.co.in

Table 1: Analytical Parameters for Spectrophotometric Determination of Bismuth(III) using 4-HBTS

Parameter Value Reference
Ligand This compound thiosemicarbazone (4-HBTS) rasayanjournal.co.in
Metal Ion Bismuth (III) rasayanjournal.co.in
pH Range 5.5 - 6.5 rasayanjournal.co.in
Complex Stoichiometry (M:L) 1:2 rasayanjournal.co.in
Color of Complex Green rasayanjournal.co.in
Maximum Absorbance (λmax) 356 nm rasayanjournal.co.in
Molar Absorptivity 1.3 x 10⁴ L mol⁻¹ cm⁻¹ rasayanjournal.co.in
Sandell's Sensitivity 0.016075 µg cm⁻² rasayanjournal.co.in
Beer's Law Range 0.835 - 8.359 µg/mL rasayanjournal.co.in

Bioanalytical Approaches for Detection in Complex Matrices

Bioanalytical methods are crucial for detecting and quantifying this compound in complex mixtures such as natural plant extracts and biological samples from living organisms. These approaches often require highly sensitive and selective techniques to distinguish the analyte from a multitude of other compounds.

Quantification in Natural Extracts (e.g., Vanilla, Plant Tissues)

This compound is a significant phenolic compound found in various plants, and its quantification is particularly important for the quality control and authenticity assessment of natural extracts like vanilla. nih.govresearchgate.net

Several chromatographic methods have been developed for this purpose:

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A simple and rapid RP-HPLC method has been validated for the simultaneous determination of this compound along with vanillin and eight other phenolic compounds in ethanolic extracts of Vanilla planifolia pods. nih.gov HPLC is also used to authenticate vanilla extracts by quantifying the ratio of vanillin to this compound.

High-Performance Thin-Layer Chromatography (HPTLC): An HPTLC method has been developed for the quantification of this compound and other key phenolics in vanilla fruits, beans, and extracts. researchgate.net The method demonstrated good linearity for aldehydes in the concentration range of 8–40 ng per spot. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): A GC-MS method was developed to simultaneously determine this compound, among other active constituents, in the roots of the orchid Gastrodia elata. oup.com

The concentration of this compound can vary significantly depending on the source and processing of the natural extract. For instance, in commercial vanilla extracts, the ratio of vanillin to this compound can be an indicator of origin and purity.

Table 2: Examples of this compound Quantification in Natural Extracts

Matrix Analytical Method Key Findings Reference
Vanilla planifolia Pods RP-HPLC Method developed for simultaneous quantification of this compound and 9 other phenolics. nih.gov
Commercial Vanilla Extracts (USA) HPLC Vanillin/4-hydroxybenzaldehyde ratio ranged from 14.7 to 16.0 µg/µg.
Commercial Vanilla Extracts (Imported) HPLC Vanillin/4-hydroxybenzaldehyde ratio ranged from 10.7 to 20.1 µg/µg.
Gastrodia elata Roots GC-MS Content of this compound was 0.004%; detection limit was 1.5 pg. oup.com

Analysis in Biological Samples (e.g., Protein Adducts in Hemoglobin)

In biological systems, electrophilic compounds can react with nucleophilic sites on proteins to form covalent adducts. The detection of such adducts can serve as a biomarker for exposure to certain compounds. This compound has been identified as a potential precursor for the formation of adducts with hemoglobin (Hb), the protein in red blood cells. nih.govdiva-portal.org

Research using untargeted adductomics has identified an adduct to the N-terminal valine of hemoglobin, which was characterized as N-(4-hydroxybenzyl)valine (4-OHBn-Val). nih.govdiva-portal.org One of the proposed formation pathways involves this compound, which can form a reversible Schiff base with the N-terminal valine. nih.govdiva-portal.org This intermediate can then be stabilized in the blood via reduction, generating the stable 4-OHBn-Val adduct. nih.govdiva-portal.org

Further studies have explored this mechanism by treating isolated hemoglobin with this compound followed by a reduction step. nih.govacs.org This work confirmed that 4-hydroxybenzyl adducts could be formed not only at the N-terminal valine but also at several other amino acid side chains within the hemoglobin protein, including specific histidine, tyrosine, serine, and threonine residues. nih.govacs.org

Table 3: Analysis of this compound Related Adducts in Human Hemoglobin

Adduct/Precursor Analytical Approach Key Findings Reference
N-(4-hydroxybenzyl)valine (4-OHBn-Val) Untargeted Adductomics, HPLC, MS/MS Average adduct level in 12 human blood samples was 380 ± 160 pmol/g Hb. This compound is a proposed precursor via Schiff base formation and reduction. nih.govdiva-portal.org

Green Chemistry Approaches in 4 Hydroxybenzaldehyde Synthesis and Reactions

Sustainable Reaction Conditions and Solvent Minimization

Traditional chemical syntheses often rely on volatile organic solvents, which contribute to environmental pollution and pose health and safety risks. Green chemistry principles advocate for the reduction or elimination of these solvents, promoting the use of safer alternatives or solvent-free conditions.

Solvent-Free Mechanochemical Synthesis for Reduced Waste Generation

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a promising solvent-free alternative for the synthesis of 4-Hydroxybenzaldehyde (B117250). This technique can lead to higher yields, shorter reaction times, and reduced waste generation compared to conventional solvent-based methods. While specific research on the mechanochemical synthesis of this compound is an emerging area, the principles of this approach align with the goals of sustainable chemistry by minimizing solvent use and energy consumption.

Electrochemical Synthesis for Sustainable Transformations

Electrochemical methods provide a powerful and sustainable platform for chemical synthesis. By using electricity as a "reagent," these methods can often avoid the need for harsh chemical oxidants or reductants, leading to cleaner reaction profiles and reduced waste.

Application of Electrogenerated Oxidizers (e.g., Peroxodicarbonate for Dakin Oxidation)

The Dakin oxidation, which converts an ortho- or para-hydroxybenzaldehyde to a benzenediol, is a key reaction of this compound. wikipedia.org Traditionally, this reaction employs hydrogen peroxide in a basic solution. wikipedia.org An electrochemical approach involves the in-situ generation of an oxidizing agent, such as peroxodicarbonate, from a simple and benign precursor like potassium carbonate. This electrogenerated oxidizer can then efficiently carry out the Dakin oxidation, minimizing the handling and storage of hazardous peroxide solutions.

Direct Anodic Oxidation Pathways

Direct anodic oxidation offers a more direct route for synthesizing compounds and can be applied to reactions involving this compound derivatives. For example, the electrochemical oxidation of hydroquinone (B1673460) can generate p-benzoquinone, which can then react with various amines to produce new p-benzoquinone derivatives in green solvents with high yields. academie-sciences.fr While not a direct synthesis of this compound itself, this demonstrates the potential of direct anodic oxidation in creating valuable compounds from related precursors under environmentally friendly conditions. academie-sciences.fr

Biocatalysis for Environmentally Benign Chemical Processes

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a rapidly growing field in green chemistry. nih.gov Enzymes operate under mild conditions of temperature and pH, are highly selective, and can significantly reduce the environmental footprint of chemical processes. youtube.com

The biosynthesis of this compound from L-tyrosine has been demonstrated in chloroplast-containing fractions of the marine red alga Odonthalia floccosa. nih.gov The proposed pathway involves a series of enzymatic steps, starting with the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid, followed by several intermediates to ultimately yield this compound. nih.gov This natural synthetic route highlights the potential for developing biocatalytic processes for its production.

Engineered enzymes are also being explored for their potential in synthesizing valuable compounds. While direct biocatalytic synthesis of this compound on a large scale is still under development, the principles of biocatalysis, such as using engineered proline hydroxylases for the hydroxylation of various compounds, showcase the power of this approach for creating complex molecules under sustainable conditions. google.com These biocatalytic methods offer the promise of producing this compound and its derivatives in a more sustainable manner, starting from renewable feedstocks and avoiding harsh chemical reagents. youtube.com

Research Findings on Green Synthesis Approaches

Green Chemistry Approach Starting Material Key Reagents/Conditions Product Key Findings Reference
Aqueous Media Synthesis 4-hydroxyphenylglycolic acidAqueous FeCl3 solution, 75-100°CThis compoundVigorous evolution of CO2, product crystallizes on cooling. prepchem.com
Catalytic Oxidation p-cresol (B1678582)CuMn/carbon catalyst, NaOH, methanol (B129727)/water, 0.3 MPa, 348 KThis compoundAchieved over 95% conversion of p-cresol with high selectivity for the aldehyde.
Electrochemical Synthesis HydroquinoneBenzylamine derivatives, green solventsp-benzoquinone derivativesEfficient synthesis of new symmetric and asymmetric p-benzoquinone derivatives. academie-sciences.fr
Biocatalysis L-tyrosineChloroplast-containing fractions from Odonthalia floccosaThis compoundDemonstrated the natural biosynthetic pathway from L-tyrosine. nih.gov

Future Research Directions and Emerging Challenges in 4 Hydroxybenzaldehyde Science

Design and Synthesis of Novel Derivatives with Enhanced and Targeted Bioactivity

A primary focus of future research lies in the rational design and synthesis of new 4-hydroxybenzaldehyde (B117250) derivatives with improved and more specific biological activities. nih.gov By strategically modifying the core structure of this compound, researchers aim to amplify its therapeutic potential while minimizing potential off-target effects.

One promising approach involves the synthesis of derivatives with enhanced inhibitory effects on specific enzymes. For instance, novel this compound derivatives have been synthesized and evaluated as tyrosinase inhibitors, with some showing significantly greater potency than the parent compound. nih.gov The exploration of different functional groups and substitution patterns on the aromatic ring or the aldehyde group can lead to compounds with tailored affinities for biological targets. nih.govrsc.org

Furthermore, the synthesis of derivatives can expand the utility of this compound into new therapeutic areas. Modifications such as methylation of the hydroxyl group to form 4-methoxybenzaldehyde (B44291) or the formation of Schiff bases through condensation with amines can generate compounds with distinct pharmacological profiles. sinocurechem.com Research into derivatives like 4-hydroxybenzyl alcohol has already demonstrated the potential for creating compounds with sedative-hypnotic activities. rsc.org

The following table summarizes some examples of synthesized this compound derivatives and their observed bioactivities:

Derivative TypeExample CompoundObserved Bioactivity
Phosphate (B84403) EsterCompound 3c (bearing a dimethoxyl phosphate)Potent tyrosinase inhibitor nih.gov
Carboxylic Acid Ester4-hydroxybenzyl alcohol 3-furancarboxylic acid diester (2FHBA)Sedative-hypnotic activity rsc.org
Methoxy (B1213986) Derivative4-MethoxybenzaldehydePrecursor for various applications sinocurechem.com
Schiff BaseCondensation product with an aminePotential for diverse pharmacological applications sinocurechem.com

Elucidation of Undiscovered Mechanistic Pathways in Biological Systems

While the antioxidant, anti-inflammatory, and antimicrobial properties of this compound are recognized, the intricate molecular mechanisms underlying these effects are not fully understood. mdpi.comresearchgate.net Future research will need to delve deeper into the cellular and molecular pathways modulated by this compound. A significant area of investigation is its role in wound healing. Studies have shown that this compound promotes keratinocyte migration and invasion by increasing the activity of focal adhesion kinase and Src. chemicalbook.comnih.gov Further research could uncover additional signaling pathways involved in this process, potentially leading to the development of novel wound healing therapies. chemicalbook.comnih.gov

The compound's influence on the central nervous system also warrants further exploration. Its inhibitory effect on GABA transaminase suggests a potential role in modulating GABAergic neuromodulation, which could contribute to its reported antiepileptic and anticonvulsive activities. researchgate.netchemicalbook.com Unraveling the precise mechanisms of action in the brain could open doors for its use in treating neurological disorders.

Moreover, the interaction of this compound with various cellular components, including proteins and nucleic acids, needs to be investigated in greater detail. Understanding how it forms adducts with proteins like hemoglobin under reducing conditions can provide insights into its bioavailability and potential toxicological profile. nih.gov

Development of Scalable and Sustainable Industrial Production Methods

The increasing demand for this compound in the pharmaceutical, fragrance, and polymer industries necessitates the development of more efficient, scalable, and environmentally friendly production methods. datainsightsmarket.com While traditional chemical synthesis routes exist, they often involve harsh reagents and can generate significant waste. mdpi.com

A key challenge is to develop "green" synthesis methods that minimize environmental impact. mdpi.com This includes exploring biocatalytic and microbial production routes. For example, engineered strains of Corynebacterium glutamicum are being developed for the production of this compound and other aromatic compounds from renewable resources. researchgate.net The use of whole-cell biocatalysts, such as E. coli overexpressing specific enzymes, for reactions like the aldol (B89426) condensation to produce 4-hydroxybenzylideneacetone, a derivative of this compound, is another promising avenue. mdpi.com

Improving existing chemical synthesis processes is also crucial. This involves optimizing reaction conditions, developing more selective catalysts, and designing processes that allow for easy separation and recycling of catalysts and solvents. google.comgoogleapis.comgoogle.com For instance, research has focused on the selective oxidation of p-cresol (B1678582) derivatives to this compound using various catalysts and reaction conditions to improve yield and selectivity. googleapis.comgoogle.com

The following table highlights different approaches to the production of this compound and its derivatives:

Production MethodDescriptionKey Advantages
Chemical SynthesisOxidation of p-cresol or other precursors. googleapis.comgoogle.comEstablished technology.
BiocatalysisUse of isolated enzymes or whole-cell systems for specific reaction steps. mdpi.comHigh selectivity, mild reaction conditions.
Microbial FermentationEngineered microorganisms produce the compound from renewable feedstocks. researchgate.netSustainable, potential for lower cost.

Advanced Computational Modeling for Precise Structure-Activity Relationship Prediction

Advanced computational modeling techniques are becoming indispensable tools for accelerating the discovery and optimization of bioactive compounds. In the context of this compound, these methods can be used to predict the biological activity of novel derivatives and to understand the structural features that govern their interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful approach for correlating the chemical structure of compounds with their biological activities. nih.govnih.gov By developing robust QSAR models for this compound derivatives, researchers can virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. nih.gov These models can help identify key molecular descriptors, such as electronic properties and molecular shape, that are critical for a desired biological effect. nih.govmdpi.com

Molecular docking and molecular dynamics simulations can provide detailed insights into the binding modes of this compound and its derivatives with target proteins. mdpi.com This information is crucial for understanding the mechanism of action at a molecular level and for designing new derivatives with improved binding affinity and selectivity. Density functional theory (DFT) calculations can be employed to study the electronic structure and reactivity of these molecules, further aiding in the prediction of their biological activity. mdpi.commdpi.com

Integration of this compound Research into Multidisciplinary Biomedical and Materials Science Platforms

The future of this compound research will likely involve its integration into broader, multidisciplinary platforms. Its versatile chemical nature makes it a valuable building block in both biomedical and materials science applications. taylorandfrancis.com

In the biomedical field, this compound and its derivatives can be incorporated into drug delivery systems, biomaterials, and diagnostic tools. For example, its antioxidant properties could be harnessed in the development of new materials for tissue engineering and regenerative medicine. mdpi.com Its use as a precursor in the synthesis of polymers for dental materials highlights its potential in this area. taylorandfrancis.com

In materials science, this compound serves as a monomer or cross-linking agent in the synthesis of novel polymers and resins. sinocurechem.comtaylorandfrancis.com Its phenolic structure can impart desirable properties such as thermal stability and flame retardancy to these materials. Research into the synthesis of terpolymer resins based on this compound for applications like metal ion chelation demonstrates its potential in environmental remediation. orientjchem.org The development of formaldehyde-free phenolic resins using bio-based aldehydes like this compound is another area of active research with significant industrial implications. taylorandfrancis.com

The integration of this compound research across these diverse fields will undoubtedly lead to the discovery of new applications and technologies, further solidifying its importance as a versatile chemical compound.

Q & A

Q. What methodologies optimize the synthesis of α-aminophosphonate derivatives from this compound for anticancer studies?

  • Kabachnik-Fields reaction : Condensation with amines and dialkyl phosphites under catalyst-free conditions yields derivatives with IC₅₀ values of 10–50 µM against breast cancer cells .
  • Structure-activity relationship (SAR) : Electron-withdrawing substituents on the aryl group enhance cytotoxicity .

Methodological Considerations

  • Contradictory data : Validate solubility models using multiple solvents and cross-check with experimental DSC/TGA data .
  • Reaction optimization : DOE (Design of Experiments) approaches systematically vary parameters (e.g., pH, solvent polarity) to maximize yield .
  • Analytical cross-validation : Combine HPLC, GC-MS, and NMR to confirm compound identity in complex matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.